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Foundational

Mechanism of Action: 8-Bromoadenosine 5'-triphosphate (8-Br-ATP)

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Professionals Executive Summary 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a halogenated nucleotide analog w...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Structural Biologists, and Drug Discovery Professionals

Executive Summary

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a halogenated nucleotide analog widely utilized as a stereochemical probe in enzymology and receptor pharmacology. Unlike its parent molecule ATP, which predominantly adopts an anti conformation in solution, 8-Br-ATP is sterically constrained to the syn conformation. This structural "lock" allows researchers to interrogate the stereospecificity of ATP-binding pockets, distinguishing between enzymes that require anti-ATP (e.g., skeletal myosin) and those that can accommodate or prefer syn-ATP (e.g., certain RNA polymerases and P2X receptors).

This guide details the structural basis of its action, its specific utility in mapping purinergic receptor (P2X) subtypes, and validated protocols for its application in biochemical assays.

Chemical & Structural Basis: The Syn vs. Anti Lock

The defining feature of 8-Br-ATP is the substitution of the hydrogen atom at the C-8 position of the adenine ring with a bromine atom. This modification introduces significant steric hindrance between the bulky bromine atom and the ribose sugar moiety (specifically the O4' atom).

  • ATP (Natural): Predominantly exists in the anti conformation, where the adenine base is oriented away from the sugar, minimizing steric clash. This is the bioactive conformation for the majority of ATPases and kinases.

  • 8-Br-ATP (Analog): The C-8 bromine atom is too large to pass the sugar ring freely. To relieve steric strain, the purine base rotates about the glycosyl bond into the syn conformation (base over the sugar).

Mechanistic Implication: If an enzyme or receptor accepts ATP but rejects 8-Br-ATP, the binding pocket likely enforces a strict anti geometry. Conversely, activity with 8-Br-ATP suggests a pocket with syn tolerance or preference.

Data Summary: Physicochemical Properties[1][2][3][4][5][6]
PropertyATP (Adenosine 5'-triphosphate)8-Br-ATP (8-Bromoadenosine 5'-triphosphate)
C-8 Substituent Hydrogen (-H)Bromine (-Br)
Dominant Conformation Anti (extended)Syn (compact)
P2X Receptor Activity Universal AgonistSubtype-selective Agonist (High potency at P2X1, P2X3)
Hydrolysis by Myosin Rapid (Fast Skeletal)Negligible / Inhibitory (Steric clash in pocket)
Cell Permeability Low (requires transporters)Low (requires permeabilization or extracellular use)

Mechanism of Action

Purinergic P2X Receptor Agonism

8-Br-ATP is a potent agonist for P2X receptors, a family of ligand-gated ion channels. Its mechanism involves binding to the inter-subunit interface of the trimeric receptor.

  • High Potency Subtypes: P2X1 and P2X3 receptors show high sensitivity to 8-Br-ATP, often activating at sub-micromolar concentrations.[1] The syn conformation of 8-Br-ATP mimics the bound state of ATP required for channel gating in these specific subtypes.

  • Low Potency Subtypes: P2X7 receptors require significantly higher concentrations (>100 µM) for activation, making 8-Br-ATP a useful tool for differentiating P2X1/3 mediated responses from P2X7 responses in complex tissue preparations.

Enzymatic Discrimination (The "Stereochemical Filter")

8-Br-ATP acts as a filter to determine the conformational requirements of ATP-utilizing enzymes.

  • Skeletal Muscle Myosin: The ATPase site of fast skeletal myosin strictly requires the anti conformation. Consequently, 8-Br-ATP is hydrolyzed very slowly or acts as a competitive inhibitor, failing to support the cross-bridge cycle effectively.

  • Yeast Poly(A) Polymerase: This enzyme is less stereoselective regarding the glycosyl bond. It accepts 8-Br-ATP as a substrate, incorporating 8-Br-AMP into the RNA chain. This property is utilized to synthesize RNA with modified structural characteristics or to study the polymerase active site flexibility.

Visualization of Mechanism[4][7]

The following diagrams illustrate the structural logic and the decision-making process for using 8-Br-ATP in research.

Diagram 1: Structural Impact & Binding Logic

G ATP ATP (Natural) AntiConf Anti Conformation (Base away from Sugar) ATP->AntiConf Preferred State BrATP 8-Br-ATP (Analog) Steric Steric Hindrance (C8-Br vs Sugar) BrATP->Steric C8 Substitution TargetAnti Target: Myosin / Kinases (Requires Anti) AntiConf->TargetAnti High Activity SynConf Syn Conformation (Base over Sugar) SynConf->TargetAnti No Binding / Inhibition TargetSyn Target: P2X Receptors / Poly(A) Pol (Accepts Syn) SynConf->TargetSyn Agonist / Substrate Steric->SynConf Forces Rotation

Caption: 8-Br-ATP is sterically forced into the syn-conformation, allowing it to activate syn-tolerant targets (P2X) while failing to activate anti-specific targets (Myosin).

Diagram 2: Experimental Workflow for Binding Site Characterization

Workflow Start Unknown ATP-Binding Protein Assay Run Activity Assay (Hydrolysis or Activation) Start->Assay Branch1 Test Substrate: ATP Assay->Branch1 Branch2 Test Substrate: 8-Br-ATP Assay->Branch2 Result1 Activity Detected Branch1->Result1 Control Result2 No Activity / Inhibition Branch2->Result2 Result3 Activity Detected Branch2->Result3 Conclusion1 Binding Pocket requires ANTI conformation (Strict) Result2->Conclusion1 Infers Conclusion2 Binding Pocket accepts SYN conformation (Flexible) Result3->Conclusion2 Infers

Caption: Logic flow for using 8-Br-ATP to map the stereochemical requirements of an unknown ATP-binding site.

Experimental Protocols

Protocol A: P2X Receptor Activation Assay (Calcium Flux)

Purpose: To determine if a receptor population contains P2X1, P2X2, or P2X3 subtypes by exploiting the differential potency of 8-Br-ATP.

Materials:

  • HEK293 cells expressing recombinant P2X receptors (or isolated tissue like guinea pig bladder).

  • Agonist: 8-Br-ATP (Sodium Salt), 10 mM stock in PCR-grade water.

  • Buffer: HBSS containing 2 mM CaCl₂ and 20 mM HEPES, pH 7.4.

  • Detection: Fluo-4 AM calcium indicator.

Procedure:

  • Loading: Incubate cells with 4 µM Fluo-4 AM for 45 minutes at 37°C in the dark. Wash 3x with HBSS buffer.

  • Baseline: Measure baseline fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds.

  • Challenge: Inject 8-Br-ATP to achieve final concentrations.

    • Screening Range: 0.1 µM, 1.0 µM, 10 µM, 100 µM.

  • Observation:

    • Response at <1.0 µM: Indicates presence of P2X1 or P2X3 (High sensitivity).[1]

    • Response at >10 µM only: Indicates P2X2 or P2X4 .

    • Response at >100 µM only: Indicates P2X7 (Low sensitivity).

  • Validation: Pre-incubate with specific antagonists (e.g., TNP-ATP) to confirm specificity.

Protocol B: Nucleotide Substrate Specificity (Yeast Poly(A) Polymerase)

Purpose: To verify if a polymerase can utilize the syn-conformation nucleotide for RNA elongation.

Materials:

  • Yeast Poly(A) Polymerase (600 U/µL).[2]

  • Reaction Buffer (1x): 20 mM Tris-HCl (pH 8.0), 50 mM NaCl, 0.5 mM MnCl₂ (Mn²⁺ promotes flexibility over Mg²⁺), 1 mM DTT.

  • Substrate: 0.5 mM 8-Br-ATP.

  • Primer: Oligo(A)₁₂ RNA primer.

Procedure:

  • Assembly: In a sterile microfuge tube on ice, combine:

    • 20 µL 5X Reaction Buffer

    • 5 µL Oligo(A)₁₂ primer (10 µM)

    • 5 µL 8-Br-ATP (10 mM stock)

    • Water to 98 µL

  • Initiation: Add 2 µL Yeast Poly(A) Polymerase. Mix gently.

  • Incubation: Incubate at 37°C for 15–30 minutes.

  • Termination: Stop reaction by heating at 65°C for 20 minutes or adding 10 mM EDTA.

  • Analysis: Analyze products via denaturing urea-PAGE. Successful incorporation of 8-Br-AMP will result in a slower migration shift compared to standard AMP incorporation due to the bromine mass and conformational drag.

References

  • Jena Bioscience. (2024).[2] Yeast Poly(A) Polymerase Data Sheet. Retrieved from [Link]

  • National Institutes of Health (NIH). (2008). On the ability of 8-bromoadenosine triphosphate to support contractility of vertebrate skeletal muscle fibers. PubMed.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Update of P2X receptor properties and their pharmacology: IUPHAR Review 30. PMC. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide on 8-Br-ATP as a P2X Receptor Agonist

Abstract Extracellular adenosine 5'-triphosphate (ATP) is a critical signaling molecule that mediates a vast array of physiological and pathological processes through its interaction with purinergic P2 receptors.[1] The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Extracellular adenosine 5'-triphosphate (ATP) is a critical signaling molecule that mediates a vast array of physiological and pathological processes through its interaction with purinergic P2 receptors.[1] The P2X receptor family, a class of ligand-gated ion channels, responds to ATP by rapidly increasing cation permeability, which triggers a cascade of cellular events from neurotransmission to inflammation.[2][3] The study of these receptors necessitates precise pharmacological tools. 8-Bromoadenosine 5'-triphosphate (8-Br-ATP), a synthetic analog of ATP, serves as a valuable agonist for probing P2X receptor function.[4] This technical guide provides an in-depth exploration of 8-Br-ATP as a research tool for scientists in academia and the pharmaceutical industry. We will delve into the rationale for its use, its pharmacological properties, and provide detailed, field-proven protocols for its application in key experimental paradigms, including calcium imaging and patch-clamp electrophysiology.

The P2X Receptor Family: A Primer

P2X receptors are trimeric, non-selective cation channels that are activated by extracellular ATP.[5][6] To date, seven distinct subunits (P2X1 through P2X7) have been identified in mammals, which can assemble into either homomeric or heteromeric channels.[5][7] This combinatorial assembly contributes to the diversity of P2X receptor pharmacology and kinetics observed across different cell types and tissues.

Upon ATP binding, the receptor undergoes a conformational change, opening a central pore that allows the influx of Na⁺ and Ca²⁺ and the efflux of K⁺.[2] This cation flux leads to membrane depolarization and an increase in intracellular calcium, which in turn initiates a variety of downstream signaling events. The physiological roles of P2X receptors are extensive and include synaptic transmission, smooth muscle contraction, platelet aggregation, and the modulation of inflammatory and immune responses.[2][8] Consequently, P2X receptors have emerged as promising therapeutic targets for a range of conditions, including chronic pain, inflammation, and neurodegenerative diseases.[9]

8-Br-ATP: A Tool for P2X Receptor Interrogation

Chemical Properties and Rationale for Use

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is an analog of ATP where a bromine atom is substituted at the C8 position of the adenine ring. This modification confers specific properties that make it a useful tool for studying purinergic signaling.

The primary rationale for employing ATP analogs in research is to overcome the inherent instability of the parent molecule. Extracellular ATP is rapidly hydrolyzed by a family of cell-surface enzymes known as ectonucleotidases (e.g., CD39/NTPDase1), which can complicate the interpretation of experimental results by reducing the effective agonist concentration at the receptor.[10][11][12] While direct evidence for 8-Br-ATP's resistance to specific ectonucleotidases is not extensively documented in readily available literature, modifications to the purine ring of ATP are a common strategy to reduce susceptibility to enzymatic degradation. Researchers often choose such analogs to ensure a more stable and predictable agonist concentration throughout the duration of an experiment.

Pharmacological Profile

8-Br-ATP is a known agonist of P2X receptors.[4] However, a comprehensive pharmacological profile detailing its potency (EC₅₀ values) across all P2X receptor subtypes is not widely available in the published literature. It has been shown to induce contraction in guinea pig bladder strips, a tissue known to express P2X1 receptors, indicating its activity at this subtype.[4] For comparison, the EC₅₀ of the endogenous agonist ATP varies significantly across different P2X receptor subtypes, ranging from the sub-micromolar to the high micromolar range.[5]

Receptor SubtypeEndogenous Agonist (ATP) Potency (EC₅₀)8-Br-ATP Potency (EC₅₀)Key Characteristics
P2X1 ~0.1-3 µMAgonist activity demonstratedRapid activation and desensitization.
P2X2 ~3-10 µMData not readily availableSlow desensitization.
P2X3 ~0.1-3 µMData not readily availableRapid activation and desensitization.
P2X4 ~3-30 µMData not readily availableSlow desensitization, potentiated by ivermectin.
P2X5 ~1-10 µMData not readily availableSlow desensitization.
P2X6 (Does not form functional homomers)N/AForms heteromers with other P2X subunits.
P2X7 ~100-1000 µMData not readily availableLow affinity for ATP, can form a large pore upon prolonged activation.

Note: ATP EC₅₀ values are approximate and can vary depending on the expression system and experimental conditions.[5][13]

Given the lack of a complete dataset, it is imperative for researchers to empirically determine the dose-response relationship of 8-Br-ATP for their specific P2X receptor subtype and expression system of interest.

Experimental Protocols

The following protocols provide a framework for utilizing 8-Br-ATP to study P2X receptor activation. These are intended as a starting point and may require optimization based on the specific cell type and equipment used.

Preparation and Storage of 8-Br-ATP Stock Solutions

Proper handling and storage of 8-Br-ATP are crucial for obtaining reproducible results.

  • Reconstitution: Dissolve the solid 8-Br-ATP (sodium salt) in sterile, nuclease-free water to create a concentrated stock solution (e.g., 10 mM).

  • Storage: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C, where they should be stable for up to one year.

  • Working Solutions: For experiments, prepare fresh dilutions of the stock solution in the appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution or extracellular patch-clamp solution) on the day of use.

Calcium Imaging Assay for P2X Receptor Activation

Calcium imaging is a widely used, high-throughput method to measure the activation of P2X receptors, which are permeable to Ca²⁺.

  • Cell Culture: Plate cells expressing the P2X receptor of interest onto 96-well, black-walled, clear-bottom plates at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the experiment, remove the culture medium and wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺, buffered with HEPES). Load the cells with a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) as per the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.

  • Wash: After incubation, gently wash the cells two to three times with the physiological salt solution to remove any extracellular dye.

  • Compound Preparation: Prepare a series of dilutions of 8-Br-ATP in the physiological salt solution at concentrations that are typically 2x the final desired concentration.

  • Assay Execution: Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading for 10-20 seconds. The instrument then automatically adds the 8-Br-ATP dilutions to the wells, and fluorescence is continuously monitored for several minutes to capture the increase in intracellular calcium.

  • Data Analysis: The change in fluorescence intensity (ΔF) over the baseline fluorescence (F₀) is calculated. Plot the peak fluorescence response against the logarithm of the 8-Br-ATP concentration to generate a dose-response curve and determine the EC₅₀ value.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis plate_cells Plate cells in 96-well plate load_dye Load cells with Ca2+ indicator (e.g., Fluo-4 AM) plate_cells->load_dye wash_cells Wash to remove excess dye load_dye->wash_cells baseline Record baseline fluorescence wash_cells->baseline add_agonist Add 8-Br-ATP dilutions baseline->add_agonist record_response Record fluorescence change add_agonist->record_response calc_deltaF Calculate ΔF/F₀ record_response->calc_deltaF plot_curve Plot dose-response curve calc_deltaF->plot_curve calc_ec50 Determine EC₅₀ plot_curve->calc_ec50

Calcium Imaging Experimental Workflow.
Whole-Cell Patch-Clamp Electrophysiology

Patch-clamp electrophysiology is the gold standard for directly measuring the ion channel activity of P2X receptors with high temporal resolution.[1]

  • Cell Preparation: Use cells heterologously expressing the P2X receptor subtype of interest or primary cells endogenously expressing the receptor. Plate them on glass coverslips suitable for microscopy and patch-clamp recording.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal (Pipette) Solution (in mM): 147 KCl, 10 HEPES, 10 EGTA. Adjust pH to 7.2 with KOH.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording:

    • Establish a whole-cell patch-clamp configuration on a target cell.

    • Clamp the cell membrane potential at a negative holding potential (e.g., -60 mV) to maximize the inward current carried by cations.

    • Use a rapid solution exchange system to apply 8-Br-ATP to the cell for a defined duration. This is critical for receptors that desensitize quickly, such as P2X1 and P2X3.[5]

  • Data Acquisition: Record the resulting inward currents using a patch-clamp amplifier and data acquisition software.

  • Data Analysis: Measure the peak amplitude of the inward current in response to different concentrations of 8-Br-ATP. Plot the normalized peak current against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC₅₀.

G cluster_setup Setup cluster_recording Recording cluster_analysis Analysis prep_cells Prepare cells on coverslip form_seal Approach cell and form GΩ seal prep_cells->form_seal pull_pipette Pull and fill patch pipette pull_pipette->form_seal prep_solutions Prepare internal/external solutions whole_cell Establish whole-cell configuration form_seal->whole_cell apply_agonist Apply 8-Br-ATP via perfusion whole_cell->apply_agonist record_current Record inward current at -60 mV apply_agonist->record_current measure_peak Measure peak current amplitude record_current->measure_peak plot_curve Plot dose-response curve measure_peak->plot_curve calc_ec50 Determine EC₅₀ and kinetics plot_curve->calc_ec50

Whole-Cell Patch-Clamp Experimental Workflow.

P2X Receptor Signaling Pathway

Activation of a P2X receptor by an agonist like 8-Br-ATP initiates a direct and rapid signaling cascade.

P2X_Signaling cluster_membrane Plasma Membrane cluster_effects Downstream Cellular Effects P2X_Receptor P2X Receptor Depolarization Membrane Depolarization P2X_Receptor->Depolarization Na⁺ Influx Ca_Signal Increased Intracellular [Ca²⁺] P2X_Receptor->Ca_Signal Ca²⁺ Influx Agonist 8-Br-ATP (Extracellular) Agonist->P2X_Receptor Binding & Activation Cellular_Response Physiological Response (e.g., Neurotransmission, Muscle Contraction, Cytokine Release) Depolarization->Cellular_Response Ca_Signal->Cellular_Response

P2X Receptor Signaling Pathway Activated by 8-Br-ATP.

Conclusion and Future Directions

8-Br-ATP is a valuable agonist for the functional characterization of P2X receptors. Its presumed increased stability over the endogenous ligand ATP makes it a reliable tool for in vitro assays. While there is a need for more comprehensive studies to fully delineate its subtype selectivity and potency across the entire P2X receptor family, the protocols and information provided in this guide offer a solid foundation for its use in research. As the intricate roles of P2X receptors in health and disease continue to be unraveled, the use of precise pharmacological tools like 8-Br-ATP will remain indispensable for advancing our understanding and developing novel therapeutics targeting this important class of ion channels.

References

  • Coddou C, Yan Z, Obsil T, Huidobro-Toro JP, Stojilkovic SS. Activation and regulation of purinergic P2X receptor channels. Pharmacol Rev. 2011;63(3):641-683. [Link]

  • Klimek C, Chun L, Danao J, et al. Purinoreceptors and ectonucleotidases control ATP-induced calcium waveforms and calcium-dependent responses in microglia: Roles of P2 receptors and CD39 in ATP-stimulated microglia. Front Immunol. 2021;12:709311. [Link]

  • Calcium Imaging Protocols and Methods. Springer Nature Experiments. Accessed February 2024. [Link]

  • Burnstock G. Purine and purinergic receptors. J Dent Res. 2006;85(3):234-245. [Link]

  • Stokes L, Spencer-Low A, Skarratt KK. Recording P2X Receptors Using Whole-Cell Patch Clamp from Native Monocytes and Macrophages. Methods Mol Biol. 2020;2041:275-283. [Link]

  • Levesque SA, Lavoie EG, Lecka J, Bigonnesse F, Sévigny J. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors. Br J Pharmacol. 2010;159(3):649-661. [Link]

  • Hattori M, Gouaux E. Molecular mechanism of ATP binding and ion channel activation in P2X receptors. Nature. 2012;485(7397):207-212. [Link]

  • Zholos A, Gordienko D, Zubov A, et al. Ca2+ entry following P2X receptor activation induces IP3 receptor-mediated Ca2+ release in myocytes from small renal arteries. Br J Pharmacol. 2012;166(4):1364-1380. [Link]

  • Schmid R, Evans RJ. ATP-Gated P2X Receptor Channels: Molecular Insights into Functional Roles. Annu Rev Physiol. 2019;81:43-62. [Link]

  • Purinergic receptor. Wikipedia. Accessed February 2024. [Link]

  • What are Purinergic P2 receptor agonists and how do they work?. Patsnap Synapse. Published June 25, 2024. [Link]

  • Zhong Y, Sanchez-Pupo RE, Wang Y, et al. Pharmacological and molecular characterization of P2X receptors in rat pelvic ganglion neurons. Br J Pharmacol. 2000;129(4):789-799. [Link]

  • Adinolfi E, Callegari G, Cirillo M, et al. Protocol for Evaluating In Vivo the Activation of the P2RX7 Immunomodulator. Methods Protoc. 2023;6(1):5. [Link]

  • Zumerle S, Chirivi M, Donvito G, et al. Intercellular Calcium Signaling Induced by ATP Potentiates Macrophage Phagocytosis. Cell Rep. 2019;27(1):1-10. [Link]

  • Bianchi BR, Lynch KJ, Touma E, et al. Pharmacological characterization of recombinant human and rat P2X receptor subtypes. Eur J Pharmacol. 1999;376(2):127-138. [Link]

  • North RA. P2X receptors. Philos Trans R Soc Lond B Biol Sci. 2016;371(1700):20150427. [Link]

  • Illes P, Müller CE, Jacobson KA, et al. Update of P2X receptor properties and their pharmacology: IUPHAR Review 30. Br J Pharmacol. 2021;178(3):489-514. [Link]

  • Allsopp RC, Luan H, O'Ryan L, et al. High-affinity agonism at the P2X7 receptor is mediated by three residues outside the orthosteric pocket. Nat Commun. 2022;13(1):4648. [Link]

  • García-Marrero R, Santos-Alves E, Ndisang JF. Pharmacology of P2X Receptors and Their Possible Therapeutic Potential in Obesity and Diabetes. Int J Mol Sci. 2022;23(19):11527. [Link]

  • Burnstock G, Khakh BS, Nistri A, Giniatullin R. ATP-gated P2X receptors in health and disease. Front Cell Neurosci. 2014;8:204. [Link]

  • Zimmermann H. Ectonucleotidases: Some recent developments and a note on nomenclature. Drug Dev Res. 2001;52(1-2):44-56. [Link]

  • Lecka J, Lavoie EG, Sévigny J. Specificity of the ecto-ATPase inhibitor ARL 67156 on human and mouse ectonucleotidases. Br J Pharmacol. 2007;151(6):891-899. [Link]

  • Khakh BS, North RA. Neuromodulation by extracellular ATP and P2X receptors in the CNS. Neuron. 2006;52(4):577-583. [Link]

  • ATP Assay Kit - (Colorimetric/Fluorometric). BioVision. Accessed February 2024. [Link]

  • ATP Cell Viability Assay. Creative Bioarray. Accessed February 2024. [Link]

  • Harishkumar R, Park J, Lee S, et al. P-glycoprotein overexpression confers resistance to A3 adenosine receptor agonists 2-chloro-N6-(3-iodobenzyl)-adenosine-5′-N-methyluronamide (Cl-IB-MECA) in human leukemia cells. Oncotarget. 2016;7(10):10989-11004. [Link]

  • Di Virgilio F, Sarti AC, Falzoni S, De Marchi E, Adinolfi E. Extracellular ATP and P2 purinergic signalling in the tumour microenvironment. Nat Rev Cancer. 2018;18(10):601-618. [Link]

  • Idzko M, Ferrari D, Eltzschig HK. Ectonucleotidases in acute and chronic inflammation. Trends Immunol. 2014;35(11):534-543. [Link]

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Foundational

Understanding the Function of 8-Br-ATP in Purinergic Signaling: An In-depth Technical Guide

This guide provides an in-depth exploration of 8-Bromo-adenosine 5'-triphosphate (8-Br-ATP), a key analog of adenosine 5'-triphosphate (ATP) utilized in the study of purinergic signaling. Tailored for researchers, scient...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of 8-Bromo-adenosine 5'-triphosphate (8-Br-ATP), a key analog of adenosine 5'-triphosphate (ATP) utilized in the study of purinergic signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of 8-Br-ATP's mechanism of action, its receptor selectivity, and practical, field-proven methodologies for its application in experimental settings.

Introduction: The Landscape of Purinergic Signaling

Purinergic signaling is a fundamental and ubiquitous form of extracellular communication mediated by purine nucleotides and nucleosides, primarily ATP and adenosine.[1][2] This signaling system plays a critical role in a vast array of physiological processes, from neurotransmission and muscle contraction to inflammation and cell proliferation.[2] The actions of extracellular ATP are mediated by two main families of purinergic receptors: the P2X and P2Y receptors.[3][4]

  • P2X Receptors: These are ligand-gated ion channels that, upon binding ATP, rapidly open to allow the influx of cations such as Na⁺ and Ca²⁺, leading to membrane depolarization and the initiation of downstream signaling events.[5][6] There are seven mammalian P2X receptor subtypes (P2X1-7).[3]

  • P2Y Receptors: This family consists of G protein-coupled receptors (GPCRs) that, upon activation by nucleotides like ATP, ADP, UTP, and UDP, initiate intracellular signaling cascades through various G proteins (e.g., Gq/11, Gi/o, Gs).[7][8] There are eight known mammalian P2Y receptor subtypes (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[7]

The development and characterization of selective agonists and antagonists for these receptors are paramount to dissecting their individual contributions to health and disease. 8-Br-ATP has emerged as a valuable pharmacological tool in this endeavor.

8-Br-ATP: A Chemical and Pharmacological Profile

8-Bromo-adenosine 5'-triphosphate is a synthetic analog of ATP where a bromine atom is substituted at the 8-position of the adenine ring. This modification significantly influences its chemical properties and pharmacological activity.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃[9]
Molecular Weight 586.1 g/mol (free acid)[9]
Appearance White to off-white solidMedChemExpress
Solubility Soluble in water[9]
λmax 264 nm[9]
Storage Store as a solid at -20°C, protected from moisture. Stock solutions can be stored at -20°C or -80°C.[3][10]

Expert Insight: The bromine substitution alters the electron distribution of the purine ring and can favor a syn conformation around the glycosidic bond, which can affect its interaction with the nucleotide-binding pocket of purinergic receptors.

Receptor Selectivity and Potency

8-Br-ATP is primarily characterized as a P2X receptor agonist .[9][11] However, its selectivity profile is not absolute, and it exhibits some activity at P2Y receptors. Understanding this profile is crucial for interpreting experimental results.

Receptor SubtypeReported ActivityPotency (EC₅₀/IC₅₀)Species/TissueReference
P2X Receptors (general) AgonistPotency is 0.19-fold that of ATPGuinea pig bladder strips[9]
P2Y₂ Receptor Weak AgonistEC₅₀ = 23.0 µMNot specified[9][12]

Causality in Experimental Design: The lower potency of 8-Br-ATP at P2X receptors compared to ATP, and its weak agonism at the P2Y₂ receptor, are critical considerations. When using 8-Br-ATP to selectively probe P2X receptors, it is advisable to use concentrations that are at or near the EC₅₀ for the P2X receptor of interest while being significantly below the EC₅₀ for P2Y₂ receptors to minimize off-target effects. Co-application of a selective P2Y₂ antagonist can further enhance the specificity of the experiment.

Experimental Methodologies: A Practical Guide

The following sections provide detailed, step-by-step protocols for key experiments utilizing 8-Br-ATP to investigate purinergic signaling. These protocols are designed to be self-validating and are grounded in established laboratory practices.

Cell Culture and Maintenance

Consistent and healthy cell cultures are the bedrock of reliable experimental data. This protocol outlines the general maintenance of cell lines, such as HEK293 cells, which are commonly used for the heterologous expression of purinergic receptors.

Protocol 1: General Cell Culture Maintenance

  • Aseptic Technique: Perform all cell culture manipulations in a certified Class II biological safety cabinet.

  • Media Preparation: Use the appropriate growth medium for your cell line (e.g., for HEK293 cells, DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin).

  • Cell Passage (Adherent Cells): a. When cells reach 80-90% confluency, aspirate the growth medium. b. Wash the cell monolayer once with sterile phosphate-buffered saline (PBS) without Ca²⁺/Mg²⁺. c. Add a sufficient volume of a dissociation agent (e.g., 0.25% Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 3-5 minutes, or until cells detach. d. Neutralize the trypsin with an equal volume of complete growth medium. e. Gently pipette the cell suspension up and down to create a single-cell suspension. f. Transfer a fraction of the cell suspension (e.g., 1:5 to 1:10 dilution) to a new culture flask containing pre-warmed complete growth medium. g. Incubate at 37°C in a humidified atmosphere with 5% CO₂.

Functional Assays: Unraveling the Downstream Effects

Activation of many P2X and Gq-coupled P2Y receptors leads to an increase in intracellular calcium concentration ([Ca²⁺]i).[7] Calcium imaging using ratiometric dyes like Fura-2 AM is a robust method to quantify these changes.

Protocol 2: Intracellular Calcium Measurement with 8-Br-ATP

  • Cell Preparation: Seed cells onto sterile glass coverslips in a multi-well plate and allow them to adhere and grow for 24-48 hours.

  • Dye Loading: a. Prepare a loading buffer of Hanks' Balanced Salt Solution (HBSS) containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 (to aid dye solubilization). b. Aspirate the growth medium from the cells and wash once with HBSS. c. Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light.

  • De-esterification: Wash the cells twice with HBSS and incubate for a further 30 minutes in HBSS to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging: a. Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped for ratiometric imaging. b. Continuously perfuse the cells with HBSS. c. Excite the cells alternately with light at 340 nm and 380 nm and capture the emission at ~510 nm. d. After establishing a stable baseline, perfuse the cells with a solution containing the desired concentration of 8-Br-ATP. e. Record the changes in the 340/380 nm fluorescence ratio over time. The ratio is proportional to the [Ca²⁺]i.

  • Data Analysis: Calculate the change in the 340/380 ratio from baseline to the peak response induced by 8-Br-ATP.

Self-Validation: To confirm that the observed calcium signal is due to influx through P2X channels, the experiment can be repeated in a calcium-free HBSS. A significant reduction or abolition of the signal would support this mechanism.

Patch-clamp electrophysiology is the gold standard for directly measuring the ion channel activity of P2X receptors. The whole-cell configuration allows for the recording of macroscopic currents from the entire cell membrane in response to agonist application.

Protocol 3: Whole-Cell Patch-Clamp Recording of 8-Br-ATP-Evoked Currents

  • Cell Preparation: Use cells grown on coverslips as described in the calcium imaging protocol.

  • Solutions:

    • External Solution (in mM): 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 Glucose (pH adjusted to 7.4 with NaOH).

    • Internal (Pipette) Solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Recording: a. Place the coverslip in the recording chamber on the microscope stage and perfuse with the external solution. b. Approach a target cell with the patch pipette under positive pressure. c. Form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. d. Rupture the membrane patch to achieve the whole-cell configuration. e. Clamp the cell at a holding potential of -60 mV. f. Rapidly apply 8-Br-ATP using a fast perfusion system. g. Record the inward current evoked by 8-Br-ATP.

  • Data Acquisition and Analysis: Digitize and store the current traces using appropriate software. Analyze the peak amplitude, activation, and desensitization kinetics of the currents.

Causality and Controls: To confirm the identity of the receptor mediating the current, selective P2X receptor antagonists can be co-applied with 8-Br-ATP. A reduction in the current amplitude would validate the involvement of the targeted receptor.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of ligands for their receptors. A competitive binding assay with a radiolabeled ligand can be used to determine the binding affinity (Ki) of unlabeled 8-Br-ATP.

Protocol 4: Competitive Radioligand Binding Assay

  • Membrane Preparation: a. Homogenize cells or tissues expressing the purinergic receptor of interest in a cold lysis buffer. b. Centrifuge the homogenate to pellet the membranes. c. Resuspend the membrane pellet in an appropriate assay buffer.

  • Binding Assay: a. In a 96-well plate, add a fixed concentration of a suitable radiolabeled purinergic receptor antagonist (e.g., [³H]α,β-methylene ATP for P2X1 and P2X3 receptors). b. Add increasing concentrations of unlabeled 8-Br-ATP. c. Add the membrane preparation to initiate the binding reaction. d. Incubate at a specific temperature for a time sufficient to reach equilibrium.

  • Separation of Bound and Free Ligand: a. Rapidly filter the incubation mixture through a glass fiber filter using a cell harvester to trap the membranes with bound radioligand. b. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: a. Place the filters in scintillation vials with scintillation cocktail. b. Quantify the radioactivity using a scintillation counter.

  • Data Analysis: a. Plot the percentage of specific binding of the radioligand as a function of the log concentration of 8-Br-ATP. b. Fit the data to a one-site competition model to determine the IC₅₀ value (the concentration of 8-Br-ATP that inhibits 50% of the specific binding of the radioligand). c. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualization of Signaling Pathways and Workflows

To facilitate a deeper understanding of the concepts discussed, the following diagrams illustrate key signaling pathways and experimental workflows.

Purinergic_Signaling_Overview cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP / 8-Br-ATP P2X P2X Receptor (Ion Channel) ATP->P2X Binds P2Y P2Y Receptor (GPCR) ATP->P2Y Binds Cations Na+, Ca²⁺ Influx P2X->Cations Opens G_Protein G Protein Activation P2Y->G_Protein Activates Downstream_P2X Cellular Response (e.g., Depolarization, Ca²⁺ Signaling) Cations->Downstream_P2X Downstream_P2Y Second Messengers (e.g., IP₃, DAG, cAMP) Cellular Response G_Protein->Downstream_P2Y

Caption: Overview of P2X and P2Y receptor signaling pathways activated by ATP or its analog, 8-Br-ATP.

Calcium_Imaging_Workflow start Seed Cells on Coverslips load_dye Load with Fura-2 AM start->load_dye de_esterify De-esterification load_dye->de_esterify image Mount on Microscope & Establish Baseline de_esterify->image stimulate Apply 8-Br-ATP image->stimulate record Record Fluorescence (340/380 nm Ratio) stimulate->record analyze Analyze Ca²⁺ Response record->analyze

Caption: Experimental workflow for measuring intracellular calcium changes in response to 8-Br-ATP.

Patch_Clamp_Workflow start Prepare Cells & Solutions pipette Pull & Fill Patch Pipette start->pipette seal Form Gigaohm Seal pipette->seal whole_cell Establish Whole-Cell Configuration seal->whole_cell clamp Voltage Clamp at -60 mV whole_cell->clamp apply Rapidly Apply 8-Br-ATP clamp->apply record Record Inward Current apply->record analyze Analyze Current Properties record->analyze

Caption: Step-by-step workflow for whole-cell patch-clamp recording of 8-Br-ATP-activated currents.

Conclusion

8-Br-ATP is a valuable tool for the functional characterization of purinergic receptors, particularly the P2X family. Its distinct pharmacological profile necessitates a careful and considered approach to experimental design to ensure specificity and accurate interpretation of results. The methodologies outlined in this guide provide a robust framework for researchers to investigate the multifaceted roles of purinergic signaling in their systems of interest. As our understanding of the purinome continues to expand, the precise application of such pharmacological tools will remain indispensable in the quest for novel therapeutic interventions targeting this critical signaling pathway.

References

  • Development of selective agonists and antagonists of P2Y receptors - PubMed Central. [Link]

  • Reviewing the role of P2Y receptors in specific gastrointestinal cancers - PubMed Central. [Link]

  • P2X receptors - PMC - PubMed Central. [Link]

  • Update of P2X receptor properties and their pharmacology: IUPHAR Review 30 - PMC. [Link]

  • Neuromodulation by extracellular ATP and P2X receptors in the CNS - PMC. [Link]

  • Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. [Link]

  • The Role of ATP and Purinergic Receptors in Taste Signaling - PMC - PubMed Central. [Link]

  • Extracellular ATP Hydrolysis Inhibits Synaptic Transmission by Increasing pH Buffering in the Synaptic Cleft - PubMed Central. [Link]

  • patch-clamp-protocol-final.pdf. [Link]

  • Purine and purinergic receptors - PMC - PubMed Central - NIH. [Link]

  • Purinergic signalling - Wikipedia. [Link]

Sources

Exploratory

8-Bromoadenosine 5'-triphosphate: The Syn-Conformation Locked Probe

Topic: 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) Discovery, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary 8-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) Discovery, Synthesis, and Applications Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a halogenated nucleotide analogue that has served as a cornerstone in structural biology and receptor pharmacology for over five decades. Unlike its parent molecule ATP, which predominantly adopts an anti conformation in solution, 8-Br-ATP is sterically constrained into the syn conformation. This unique structural "lock" allows researchers to map the conformational requirements of ATP-binding sites in kinases, ATPases, and purinergic receptors with high precision. This guide details the historical genesis, chemical synthesis, structural mechanics, and experimental applications of 8-Br-ATP.

Historical Genesis & Discovery

The development of 8-Br-ATP emerged from the "golden age" of nucleoside chemistry in the late 1960s, driven by the need to understand how modification of the purine ring affects enzymatic recognition.

  • The Ikehara Era (1969): The seminal synthesis was reported by Morio Ikehara and Seiichi Uesugi in 1969.[1] Their work, published in Chemical & Pharmaceutical Bulletin, demonstrated that direct bromination of adenine nucleotides was possible using bromine water in buffered solutions.[1] This bypassed the complex multi-step synthesis required for other analogues.

  • Structural Biology Milestone: In the 1970s and 80s, 8-Br-ATP became a critical tool for X-ray crystallography. The heavy bromine atom provided anomalous scattering power for phasing diffraction data, while its defined conformation helped resolve the "induced fit" mechanisms of hexokinases and RNA polymerases.

Structural Biochemistry: The "Syn-Lock" Mechanism

The utility of 8-Br-ATP lies entirely in its steric properties.

The Conformation Paradox

In physiological solution, ATP exists in a rapid equilibrium between anti (base away from sugar) and syn (base over sugar) conformations, with a strong energetic preference for anti.

  • ATP (Anti): The C8 hydrogen is small, allowing the adenine ring to rotate freely without hitting the ribose O5'.

  • 8-Br-ATP (Syn): The Van der Waals radius of Bromine (1.85 Å) is significantly larger than Hydrogen (1.20 Å). If 8-Br-ATP attempts to adopt the anti conformation, the bromine atom sterically clashes with the ribose sugar (specifically the O4' and H1'). To relieve this strain, the purine ring rotates ~180° into the syn conformation.

Visualization of Conformational Lock

The following diagram illustrates the steric clash that enforces the syn conformation.

G cluster_0 ATP (Anti Preference) cluster_1 8-Br-ATP (Syn Locked) ATP_Anti Adenine Base (Anti) Ribose_A Ribose Sugar ATP_Anti->Ribose_A No Steric Clash (H at C8 is small) Br_Base 8-Br-Adenine (Rotated to Syn) ATP_Anti->Br_Base Bromination at C8 Ribose_B Ribose Sugar Br_Base->Ribose_B Forced Rotation Clash Steric Clash (Br at C8 hits Sugar) Br_Base->Clash

Figure 1: Mechanistic basis of the Syn-conformation lock in 8-Br-ATP compared to native ATP.

Synthesis Protocol

While 8-Br-ATP is commercially available, in-house synthesis is often required for generating fresh, high-purity isotopologues or when specific salt forms are needed.

Direct Bromination Method (Modified Ikehara Protocol)

Principle: Electrophilic substitution of the C8 hydrogen using elemental bromine in a buffered aqueous solution.

StepReagent/ConditionActionCritical Note
1. Solubilization ATP Disodium Salt, 1M Acetate Buffer (pH 4.0)Dissolve ATP (10 mmol) in 50 mL buffer.Low pH prevents hydrolysis of the triphosphate chain.
2. Bromination Saturated Bromine Water (Br2)Add dropwise with vigorous stirring at 25°C.Monitor color; solution should turn faint yellow/orange.
3. Reaction StirringReact for 2-4 hours at Room Temp.Do not heat. Heat accelerates triphosphate hydrolysis.
4. Quenching Sodium Bisulfite (NaHSO3)Add solid NaHSO3 until solution is colorless.Removes unreacted bromine.
5. Precipitation Cold Ethanol (Abs.)Pour reaction into 5 volumes of ice-cold ethanol.8-Br-ATP precipitates; salts/impurities stay in solution.
6. Purification DEAE-Sephadex A-25Load onto column, elute with Triethylammonium Bicarbonate (TEAB) gradient.Essential to remove unreacted ATP and hydrolyzed ADP/AMP.

Quality Control:

  • UV Absorbance:

    
     shifts from 259 nm (ATP) to ~264 nm (8-Br-ATP).
    
  • HPLC: Retention time increases due to the hydrophobicity of the bromine atom.

Mechanistic Applications

Mapping Enzyme Active Sites

Enzymes that hydrolyze ATP must bind the nucleotide in a specific conformation. 8-Br-ATP acts as a binary probe:

  • If the enzyme accepts 8-Br-ATP: The active site likely accommodates or requires the syn conformation (e.g., certain RNA polymerases).

  • If the enzyme rejects 8-Br-ATP: The active site strictly requires the anti conformation (e.g., Hexokinase, PKA).

Purinergic Receptor Signaling (P2X)

8-Br-ATP is a potent agonist for P2X receptors , particularly P2X1, P2X2, and P2X3. It is often more stable than ATP in tissue preparations because it is resistant to rapid degradation by ecto-nucleotidases.

P2X Activation Workflow:

  • Binding: 8-Br-ATP binds to the extracellular domain of the trimeric P2X ion channel.

  • Gating: The channel pore opens, allowing Na+ and Ca2+ influx.

  • Response: Membrane depolarization and downstream Ca2+ signaling (e.g., muscle contraction).

P2X_Signaling Ligand 8-Br-ATP (Extracellular) Receptor P2X Receptor (Closed State) Ligand->Receptor Binding (Syn-selective) Receptor_Open P2X Receptor (Open Channel) Receptor->Receptor_Open Conformational Change Ion_Flux Influx: Ca2+, Na+ Receptor_Open->Ion_Flux Pore Dilation Response Depolarization / Contraction Ion_Flux->Response Signal Transduction

Figure 2: Signal transduction pathway for P2X receptor activation by 8-Br-ATP.

Experimental Data Summary

Table 1: Comparative Properties of ATP vs. 8-Br-ATP

PropertyATP (Native)8-Br-ATP (Modified)Significance
Formula C10H16N5O13P3C10H15Br N5O13P3Bromine adds ~79 Da mass.
Conformation Anti > Syn (Equilibrium)Syn (Locked)Probe for stereospecific binding.
UV Max 259 nm264 nmDiagnostic shift for QC.
P2X Potency High (Endogenous)High (Agonist)Resistant to ecto-nucleotidases.
Hydrolysis Rapid (ATPase sensitive)Slow/ResistantProlonged biological half-life.

References

  • Ikehara, M., & Uesugi, S. (1969).[1][2] Studies on nucleosides and nucleotides. 38. Synthesis of 8-bromoadenosine nucleotides. Chemical & Pharmaceutical Bulletin, 17(2), 348-354.[2] Link

  • Howson, W., et al. (1988). Synthesis and biological evaluation of ATP analogues acting at putative purinergic P2X-receptors. European Journal of Medicinal Chemistry, 23(5), 433-439.[3][4] Link

  • Evans, R. J., et al. (1995). P2X receptors: cloned and characterized. Annual Review of Pharmacology and Toxicology, 35, 549-579.
  • Lowe, G., & Potter, B. V. (1981). The stereochemical course of phosphoryl transfer catalyzed by adenosine 5'-triphosphate sulfurylase. Biochemical Journal, 199, 227-233. Link

  • Cayman Chemical. (n.d.). 8-Bromoadenosine 5'-triphosphate Product Information. Link

Sources

Foundational

The Hidden Variables of 8-Br-ATP: A Technical Guide to Off-Target Effects

The following guide is designed for researchers and drug discovery scientists utilizing 8-Bromo-ATP (8-Br-ATP). It moves beyond standard datasheet descriptions to address the specific, often unreported pharmacological li...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug discovery scientists utilizing 8-Bromo-ATP (8-Br-ATP). It moves beyond standard datasheet descriptions to address the specific, often unreported pharmacological liabilities of this compound.

Executive Summary

8-Bromo-adenosine 5'-triphosphate (8-Br-ATP) is widely utilized as a P2X receptor agonist and a structural probe for ATP-binding proteins. Its utility stems from the bromine substitution at the C8 position of the adenine ring, which forces the nucleotide into a predominantly syn conformation and increases resistance to hydrolysis compared to ATP.

However, "resistant" does not mean "immune," and "selective" does not mean "exclusive." This guide details the specific off-target mechanisms of 8-Br-ATP, ranging from metabolic degradation products that activate adenosine receptors to the unintentional inhibition of ATPases and incorporation into RNA transcripts.

Part 1: The Mechanistic Basis of Off-Target Activity

To control for off-target effects, one must understand the structural causality. The bromine atom at C8 introduces significant steric bulk and electron-withdrawing properties, altering the molecule's behavior in two fundamental ways:

  • Conformational Locking (Syn vs. Anti):

    • ATP: Exists in dynamic equilibrium but prefers the anti conformation (base away from ribose) for Watson-Crick base pairing and most kinase active sites.

    • 8-Br-ATP: The bulky bromine creates steric clash with the ribose ring, forcing the molecule into the syn conformation.

    • Consequence: While this enhances selectivity for P2X receptors (which accommodate syn), it turns 8-Br-ATP into a competitive inhibitor for enzymes that strictly require anti-ATP (e.g., certain ATPases and kinases), rather than a passive substrate.

  • Hydrolytic Stability (The "Slow" Substrate):

    • 8-Br-ATP is hydrolyzed by ecto-nucleotidases (e.g., CD39/NTPDase1) but at a significantly slower rate than ATP.

    • Risk: In long-duration assays (>30 mins), accumulation of the breakdown product 8-Br-Adenosine occurs. This metabolite is biologically active.

Part 2: The Purinergic Signaling Minefield

The most common experimental error with 8-Br-ATP is assuming it activates only P2X receptors. The reality involves a complex web of cross-talk and metabolite-driven signaling.

P2X vs. P2Y Cross-Talk

While 8-Br-ATP is a potent agonist for P2X1, P2X2, and P2X3, it is not silent at P2Y receptors.

  • P2Y11 Risk: The P2Y11 receptor is unique among P2Y subtypes in being activated by ATP.[1] At high concentrations (>100 µM), 8-Br-ATP can activate P2Y11, leading to Gs-coupled cAMP accumulation that mimics P2X-mediated calcium influx downstream effects.

  • Differentiation Strategy: Use NF546 (selective P2Y11 agonist) as a control to distinguish P2Y11 activity from P2X effects.

The Adenosine Receptor "Ghost"

As 8-Br-ATP degrades, 8-Br-Adenosine accumulates.

  • Target: Adenosine Receptors (A1, A2A, A2B, A3).[2][3][4][5]

  • Activity: 8-Br-Adenosine is a weak agonist at A1 and A2A receptors.

  • Experimental Artifact: In a calcium imaging assay, a "late-phase" response attributed to P2X sensitization may actually be A2A receptor activation by the metabolite.

Visualization: The Degradation Cascade

The following diagram illustrates the metabolic pathway of 8-Br-ATP and the specific receptors triggered by each intermediate.

8-Br-ATP_Cascade BrATP 8-Br-ATP (Parent Compound) BrADP 8-Br-ADP (Intermediate) BrATP->BrADP NTPDase1 (CD39) (Slow Hydrolysis) P2X Target: P2X Receptors (Ion Channels) BrATP->P2X Primary Agonist P2Y Off-Target: P2Y11 (Gs-Coupled) BrATP->P2Y High Conc. (>100µM) BrAdo 8-Br-Adenosine (Metabolite) BrADP->BrAdo CD73 (5'-Nucleotidase) P2Y_ADP Off-Target: P2Y1/P2Y12 (Gi/Gq-Coupled) BrADP->P2Y_ADP Weak Agonist AR Off-Target: A1/A2A Receptors (Gi/Gs-Coupled) BrAdo->AR Weak Agonist (Late Phase Artifact)

Caption: Metabolic degradation of 8-Br-ATP leads to active metabolites that stimulate distinct purinergic receptor families.

Part 3: Intracellular Perturbations

If 8-Br-ATP enters the cell (via P2X7 pore formation or lipid permeation), it acts as a "Trojan Horse" for intracellular machinery.

Transcriptional Error (RNA Polymerase)

8-Br-ATP is a substrate for various RNA polymerases (including T7 and mammalian Pol II).

  • Mechanism: It can be incorporated into nascent RNA chains.

  • Effect: The bulky bromine atom disrupts base stacking and helix geometry, often leading to transcriptional stalling or the production of aberrant RNA transcripts with altered secondary structures. This is critical for researchers studying gene expression downstream of purinergic signaling.

ATPase Inhibition

Unlike ATP, which drives energy-dependent processes, 8-Br-ATP often stalls them.

  • F1F0-ATPase: 8-Br-ATP binds to the catalytic site but hydrolysis is sterically hindered. It acts as a competitive inhibitor, potentially altering mitochondrial respiration rates in metabolic assays.

Part 4: Experimental Protocols for Validation

To ensure data integrity, every experiment using 8-Br-ATP must include specific controls.

Protocol A: The "Metabolite Control"

Purpose: To rule out effects caused by the breakdown product 8-Br-Adenosine.

  • Preparation: Prepare a stock of 8-Br-Adenosine (Sigma/Merck) at the same molar concentration as your 8-Br-ATP working solution.

  • Execution: Run a parallel arm of your assay (e.g., calcium flux or cytokine release) using 8-Br-Adenosine instead of 8-Br-ATP.

  • Analysis:

    • If 8-Br-Adenosine elicits a response >10% of the 8-Br-ATP response, your data is contaminated by metabolite effects.

    • Correction: Pre-treat with Adenosine Deaminase (ADA) (1 U/mL) to degrade adenosine products, although ADA efficiency on 8-Br-Adenosine is lower than on Adenosine. A better approach is using A2A antagonists (e.g., ZM 241385).

Protocol B: HPLC Purity Check

Purpose: Commercial 8-Br-ATP degrades into 8-Br-ADP and 8-Br-AMP during storage.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase A: 50 mM Potassium Phosphate (pH 6.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 0-10% B over 15 minutes.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: Purity must be >95%. If a peak for 8-Br-ADP is visible (>2%), treat with Creatine Phosphokinase (CPK) + Phosphocreatine to regenerate the triphosphate form before use.

Protocol C: The Non-Hydrolyzable Comparator

Purpose: To confirm the effect is strictly receptor-mediated and not due to phosphate group transfer.

Compare the response of 8-Br-ATP against ATP-γ-S (non-hydrolyzable) and α,β-methylene-ATP (P2X1/P2X3 selective, stable).

  • If 8-Br-ATP response >> ATP-γ-S response, suspect off-target metabolic involvement or specific hydrolysis-dependent artifacts.

Summary of Control Compounds
CompoundRoleTarget SpecificityUse Case
8-Br-ATP Primary ReagentP2X (Broad), P2Y11 (Weak)Agonist
8-Br-Adenosine Negative ControlA1, A2A, A2B, A3Rule out metabolite effects
NF546 Specific AgonistP2Y11Differentiate P2Y11 from P2X
ZM 241385 AntagonistA2A ReceptorBlock adenosine feedback
TNP-ATP AntagonistP2X1, P2X3, P2X2/3Confirm P2X specificity
Visualization: Troubleshooting Decision Tree

Use this logic flow to validate positive hits in 8-Br-ATP assays.

Validation_Logic Start Experimental Signal (with 8-Br-ATP) Control1 Test with P2X Antagonist (e.g., TNP-ATP, PPADS) Start->Control1 Decision1 Signal Blocked? Control1->Decision1 Result_P2X Likely P2X Mediated Decision1->Result_P2X Yes Check_Metabolite Test with 8-Br-Adenosine Decision1->Check_Metabolite No (or Partial) Decision2 Signal Reproduced? Check_Metabolite->Decision2 Result_Ado Artifact: Adenosine Receptor Mediated Decision2->Result_Ado Yes Check_P2Y Test with NF546 (P2Y11 Agonist) Decision2->Check_P2Y No Decision3 Signal Mimicked? Check_P2Y->Decision3 Result_P2Y Artifact: P2Y11 Cross-talk Decision3->Result_P2Y Yes Result_Unknown Unknown Off-Target (Check ATPase/Kinase) Decision3->Result_Unknown No

Caption: Step-by-step logic to isolate P2X activity from off-target noise.

References

  • Burnstock, G., & Knight, G. E. (2004). Cellular distribution and functions of P2 receptor subtypes in different systems. International Review of Cytology, 240, 31-304. Link

  • Jacobson, K. A., et al. (2002).[6] Structure-activity relationships of P2 receptor agonists and antagonists. Methods in Enzymology, 348, 3-23. Link

  • Yegutkin, G. G. (2008). Nucleotide- and nucleoside-converting ectoenzymes: Important modulators of purinergic signalling cascade.[7] Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(5), 673-694. Link

  • Kumar, T. S., & Jacobson, K. A. (2020). Purinergic P2Y11 receptor: A review of its function and potential as a therapeutic target. Purinergic Signalling, 16, 295–307. Link

  • Kaplan, D. A., et al. (1987). Effect of 8-Br-ATP and 8-Oxy-ATP on RNA synthesis by RNA polymerase from Escherichia coli. Biochemistry (Moscow), 52(1), 138-141. Link

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Experimental Design for 8-Br-ATP in Cytotoxicity Studies

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of cytotoxicity studies using 8-Bromo-Adenosine 5'-triphospha...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and execution of cytotoxicity studies using 8-Bromo-Adenosine 5'-triphosphate (8-Br-ATP). As a stable analogue of ATP, 8-Br-ATP is a valuable tool for investigating purinergic signaling pathways, particularly those involving P2X receptors, which are implicated in cellular processes ranging from inflammation to programmed cell death. We will delve into the mechanistic underpinnings of 8-Br-ATP-induced cytotoxicity, provide detailed protocols for its assessment, and offer insights into robust experimental design and data interpretation.

Introduction: The Role of 8-Br-ATP in Purinergic Signaling

Extracellular adenosine 5'-triphosphate (ATP) is not only the primary intracellular energy currency but also a critical extracellular signaling molecule.[1][2] It exerts its effects through a family of purinergic receptors, broadly classified into P1 (adenosine-activated) and P2 (nucleotide-activated) receptors.[1][3] The P2 receptor family is further divided into G protein-coupled P2Y receptors and ligand-gated ion channel P2X receptors.[1]

The P2X7 receptor (P2X7R) is unique among P2X receptors due to its requirement for high concentrations of ATP for activation, a condition often associated with cellular stress or damage.[4][5] Persistent activation of P2X7R can lead to the formation of a large, non-selective membrane pore, triggering a cascade of events that culminates in cell death.[6][7]

8-Br-ATP is a potent and stable analogue of ATP, frequently used as a selective agonist for purinergic P2X receptors.[8][9] Its resistance to degradation by ectonucleotidases, which rapidly hydrolyze extracellular ATP, makes it an ideal tool for studying the sustained receptor activation required to induce cytotoxic effects.[2] It has demonstrated cytotoxicity in various cell types, including multiple myeloma cells where it exhibits an IC50 of 23.1 μM.[8][9] This guide will focus on leveraging 8-Br-ATP to design and execute rigorous cytotoxicity experiments.

Mechanism of 8-Br-ATP Induced Cytotoxicity

The primary mechanism by which 8-Br-ATP induces cytotoxicity is through the potent and sustained activation of the P2X7 receptor. This process initiates a well-defined signaling cascade leading to apoptosis.

  • P2X7R Activation : 8-Br-ATP binds to the extracellular domain of the P2X7R, which is a trimeric ion channel.[10]

  • Ion Flux : Initial activation opens a channel permeable to small cations, causing an influx of Ca²⁺ and Na⁺ and an efflux of K⁺.[4][11] This rapid depolarization of the plasma membrane disrupts cellular homeostasis.

  • Pore Formation : Sustained stimulation by a potent agonist like 8-Br-ATP causes a conformational change in the P2X7R, leading to the opening of a larger, non-selective pore.[5][7]

  • Downstream Cellular Stress : The influx of ions, particularly Ca²⁺, and the formation of the large pore trigger multiple downstream stress pathways. These include the generation of reactive oxygen species (ROS), mitochondrial membrane potential collapse, and activation of the NLRP3 inflammasome.[5][7][11]

  • Apoptosis Induction : The culmination of these stress signals is the activation of the apoptotic cascade. This involves the activation of initiator caspases (like caspase-8 and caspase-9) and executioner caspases (like caspase-3), which cleave key cellular substrates, leading to programmed cell death.[11][12][13]

The following diagram illustrates this proposed signaling pathway.

P2X7R_Pathway cluster_membrane Plasma Membrane P2X7R P2X7 Receptor Pore Large Pore Formation P2X7R->Pore Sustained Activation Ca_Influx Ca²⁺/Na⁺ Influx K⁺ Efflux P2X7R->Ca_Influx Channel Opening Mito_Stress Mitochondrial Stress (ROS Production) Pore->Mito_Stress 8_Br_ATP 8-Br-ATP (Extracellular) 8_Br_ATP->P2X7R Binds & Activates Ca_Influx->Mito_Stress Caspase Caspase Activation (Caspase-8, -9, -3) Mito_Stress->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Signaling pathway of 8-Br-ATP-induced apoptosis via P2X7R activation.

Core Principles of Experimental Design

A robust experimental design is critical for obtaining reproducible and meaningful data. The following sections outline key considerations for designing cytotoxicity studies with 8-Br-ATP.

Cell Line Selection

The choice of cell line is paramount. The cytotoxic effect of 8-Br-ATP is contingent on the expression of purinergic receptors, primarily P2X7R.

  • Receptor Expression : Select cell lines known to express P2X7R (e.g., hematopoietic cells, microglia, and various cancer cell lines). It is strongly recommended to verify P2X7R expression at the mRNA (RT-qPCR) and/or protein (Western Blot, Flow Cytometry) level in your chosen cell line before commencing studies.

  • Parental Controls : If using a cell line engineered to overexpress a specific receptor, always include the parental cell line lacking the receptor as a negative control to demonstrate specificity.[7]

Reagent Preparation and Handling

Proper handling of 8-Br-ATP is essential for experimental consistency.

  • Reconstitution : Dissolve powdered 8-Br-ATP salt in a sterile, buffered solution such as PBS or directly in serum-free cell culture medium.

  • pH Adjustment : ATP solutions can be acidic. Adjust the pH of stock solutions to a physiological range (7.2-7.4) using sterile NaOH.[14] Perform this step on ice to minimize hydrolysis.[14]

  • Sterilization : Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.[14]

  • Storage : Prepare single-use aliquots of the stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[14] Neutral ATP solutions are stable for at least one year when stored frozen.[15]

Establishing Experimental Parameters

Dose-response and time-course experiments are necessary to determine the optimal conditions for your specific cell model.

ParameterRecommendationRationale
Concentration Range 0.1 µM - 200 µMTo capture the full dose-response curve. Literature suggests an IC50 of ~23 µM for some cells, so this range should encompass minimal and maximal effects.[8][9]
Treatment Duration 4, 8, 24, 48, 72 hoursTo identify the optimal time point for observing cytotoxicity. Ion channel effects are rapid, but downstream apoptosis can take hours to days.[8][16]
Cell Seeding Density Varies by cell lineOptimize density to ensure cells are in the logarithmic growth phase and not confluent at the end of the experiment. A typical starting point for a 96-well plate is 5,000-10,000 cells/well.[17]
The Importance of Controls

Controls are non-negotiable for validating your results.

Control TypeDescriptionPurpose
Vehicle Control Cells treated with the same solvent used to dissolve 8-Br-ATP (e.g., PBS or media).Establishes the baseline cell viability (100% viability reference).
Untreated Control Cells incubated in culture medium only.Serves as a secondary check on the health of the cell culture.
Positive Control Cells treated with a known cytotoxic agent (e.g., 1 µM Staurosporine).Confirms that the cytotoxicity assay is working correctly and the cells can undergo apoptosis.
Mechanistic Control Cells pre-treated with a selective P2X7R antagonist (e.g., A-438079, AZD9056) before adding 8-Br-ATP.[7][11]To confirm that the observed cytotoxicity is specifically mediated by P2X7R activation.

Experimental Workflow and Protocols

The general workflow for a cytotoxicity study is straightforward. It is crucial to perform multiple, independent experiments and to use orthogonal assay methods to confirm results.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_acq Phase 3: Data Acquisition cluster_analysis Phase 4: Analysis A Select & Culture Cells C Seed Cells in Microplate A->C B Prepare 8-Br-ATP & Control Reagents D Treat Cells with 8-Br-ATP & Controls B->D C->D E Incubate for Defined Time D->E F Perform Cytotoxicity Assay (e.g., ATP or LDH) E->F G Measure Signal (Luminescence/Absorbance) F->G H Calculate % Viability G->H I Plot Dose-Response & Determine IC50 H->I

Caption: General experimental workflow for 8-Br-ATP cytotoxicity studies.

Protocol 1: Cell Viability via Intracellular ATP Measurement

This assay quantifies viable cells by measuring intracellular ATP levels using a luciferase/luciferin reaction.[18][19] Metabolically active cells produce ATP, and a decrease in the luminescence signal corresponds to a loss of viability.[20]

Caution : This method can be confounded if the test compound itself alters cellular ATP metabolism or induces cellular hypertrophy, which may increase intracellular ATP content independent of cell number.[21] It is therefore essential to validate findings with an orthogonal assay.

Materials:

  • 96-well white, opaque tissue culture plates (for luminescence)

  • Cultured cells in suspension

  • Complete culture medium

  • 8-Br-ATP and control reagents

  • Commercial ATP-based viability assay kit (e.g., CellTiter-Glo®)

Procedure:

  • Cell Seeding : Seed cells at a pre-determined optimal density (e.g., 5,000 cells/well) in 90 µL of culture medium into each well of a 96-well plate.

  • Treatment : Prepare 10X serial dilutions of 8-Br-ATP and controls. Add 10 µL of the 10X solutions to the appropriate wells. For vehicle controls, add 10 µL of the vehicle.

  • Incubation : Incubate the plate for the desired time period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.

  • Assay : a. Equilibrate the plate and the ATP assay reagent to room temperature for ~30 minutes. b. Add 100 µL of the ATP assay reagent to each well. c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis. d. Let the plate incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement : Read the luminescence on a plate-reading luminometer.

Protocol 2: Cytotoxicity via Lactate Dehydrogenase (LDH) Release

This assay measures the activity of LDH, a cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity—a hallmark of late apoptosis or necrosis.[22] An increase in LDH activity in the supernatant corresponds to an increase in cytotoxicity.

Materials:

  • 96-well clear tissue culture plates

  • Cultured cells in suspension

  • Complete culture medium

  • 8-Br-ATP and control reagents

  • Commercial LDH cytotoxicity assay kit

Procedure:

  • Cell Seeding and Treatment : Follow steps 1-3 from Protocol 1 using a clear 96-well plate.

  • Prepare Controls : In addition to the experimental wells, prepare two essential controls as per the kit manufacturer's instructions:

    • Spontaneous LDH Release: Supernatant from vehicle-treated, intact cells.

    • Maximum LDH Release: Supernatant from cells treated with the lysis buffer provided in the kit.

  • Sample Collection : a. Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells. b. Carefully transfer 50 µL of supernatant from each well to a new, flat-bottom 96-well plate.

  • Assay : a. Prepare the LDH reaction mixture according to the kit protocol. b. Add 50 µL of the reaction mixture to each well containing supernatant. c. Incubate at room temperature for up to 30 minutes, protected from light.

  • Measurement : Add 50 µL of stop solution (if required by the kit) and measure the absorbance at the recommended wavelength (typically 490 nm) on a microplate reader.

Data Analysis and Interpretation

  • Data Normalization :

    • ATP Viability Assay : Express data as a percentage of the vehicle control. % Viability = (Luminescence_Sample / Luminescence_Vehicle_Control) * 100

    • LDH Cytotoxicity Assay : Correct for background and express data as a percentage of the maximum LDH release. % Cytotoxicity = ((Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)) * 100

  • Dose-Response Curves : Plot the normalized data (% Viability or % Cytotoxicity) against the log of the 8-Br-ATP concentration.

  • IC50 Calculation : Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R) to calculate the IC50 value, which is the concentration of 8-Br-ATP that causes a 50% reduction in the measured response.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High variability between replicates - Inaccurate pipetting- Uneven cell distribution- Edge effects in the plate- Use calibrated pipettes- Ensure a homogenous cell suspension before seeding- Avoid using the outer wells of the microplate
No cytotoxic effect observed - Cell line does not express functional P2X7R- 8-Br-ATP degraded or incorrect concentration- Insufficient incubation time- Verify receptor expression- Use freshly prepared or properly stored 8-Br-ATP aliquots- Perform a longer time-course experiment
Positive control shows no effect - Assay reagent has expired or was improperly stored- Cell line is resistant to the chosen positive control- Use fresh reagents- Test a different positive control agent (e.g., doxorubicin)
ATP and LDH assays give conflicting results - Compound affects ATP metabolism[21]- Different cell death kinetics (viability vs. membrane integrity)- Trust the LDH assay more for direct cytotoxicity- Consider an apoptosis-specific assay (e.g., Annexin V/PI staining) to clarify the mechanism

References

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  • Niles, A. L., Moravec, R. A., & Riss, T. L. (2017). Chemically induced strong cellular hypertrophy often reduces the accuracy of cytotoxicity measurements obtained using the ATP assay. Journal of Toxicological Sciences, 42(2), 205–221. [URL: https://pubmed.ncbi.nlm.nih.gov/28321013/]
  • Direct measurements of cellular ATP levels using automated, quantitative live-cell analysis for mitochondrial toxicity screening. Sartorius. [URL: https://www.sartorius.com/en/knowledge/science-snippets/direct-measurements-of-cellular-atp-levels-using-automated-quantitative-live-cell-analysis-for-mitochondrial-toxicity-screening-616018]
  • Schmalzing, G., & Hausmann, R. (2025). Activation of the P2X7 Receptor by Functionally Different ATP Activation Sites. Preprints.org. [URL: https://www.preprints.org/manuscript/202203.0205/v1]
  • Sluyter, R., Wiley, J. S., & Shemon, A. N. (2016). P2X7 receptor activation induces reactive oxygen species formation in erythroid cells. Cellular Physiology and Biochemistry, 39(4), 1337–1348. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5068297/]
  • de Oliveira, G. P., Ribeiro, D. E., & Coutinho-Silva, R. (2020). The P2X7 Receptor: Central Hub of Brain Diseases. Frontiers in Molecular Neuroscience, 13, 124. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7405295/]
  • Orriss, I. R., Key, M. L., Hajjawi, H., Arnett, T. R., & Burnstock, G. (2012). The P2X7 Receptor is an Important Regulator of Extracellular ATP Levels. Frontiers in Endocrinology, 3, 113. [URL: https://www.frontiersin.org/articles/10.3389/fendo.2012.00113/full]
  • Purinergic receptor. Wikipedia. [URL: https://en.wikipedia.org/wiki/Purinergic_receptor]
  • Rissiek, B., & Adriouch, S. (2020). P2X7 Receptor at the Crossroads of T Cell Fate. International Journal of Molecular Sciences, 21(14), 4949. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7404090/]
  • Boatright, K. M., & Salvesen, G. S. (2005). Caspase-8 can be activated by interchain proteolysis without receptor-triggered dimerization during drug-induced apoptosis. Journal of Biological Chemistry, 280(7), 5267–5273. [URL: https://pubmed.ncbi.nlm.nih.gov/15601614/]
  • Fulda, S., Susin, S. A., Kroemer, G., & Debatin, K. M. (1998). Differential Regulation and ATP Requirement for Caspase-8 and Caspase-3 Activation during CD95- and Anticancer Drug–induced Apoptosis. The Journal of Immunology, 160(7), 3195-3201. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7055745/]
  • Fulda, S., Susin, S. A., Kroemer, G., & Debatin, K. M. (1998). Differential regulation and ATP requirement for caspase-8 and caspase-3 activation during CD95- and anticancer drug-induced apoptosis. Journal of immunology (Baltimore, Md. : 1950), 160(7), 3195–3201. [URL: https://pubmed.ncbi.nlm.nih.gov/9531278/]
  • Burnstock, G. (2013). Purine and purinergic receptors. Journal of Anatomy, 222(3), 269–283. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3582247/]
  • How can cellular ATP be increased in cell culture conditions?. ResearchGate. (2014-01-28). [URL: https://www.researchgate.net/post/How_can_cellular_ATP_be_increased_in_cell_culture_conditions]
  • D'Ambrosi, N., & Volonté, C. (2015). ATP-induced cellular stress and mitochondrial toxicity in cells expressing purinergic P2X7 receptor. Pharmacology Research & Perspectives, 3(2), e00107. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4448979/]
  • ATP Cell Viability Assay. Creative Bioarray. [URL: https://www.creative-bioarray.
  • Dennison, J. B., Balakrishnan, K., & Gandhi, V. (2014). ATP directed agent, 8-chloro-adenosine, induces AMP activated protein kinase activity, leading to autophagic cell death in breast cancer cells. BMC Cancer, 14, 213. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3984666/]
  • Lee, E. F., & Murphy, J. M. (2020). Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation. Cancers, 12(9), 2693. [URL: https://www.mdpi.com/2072-6694/12/9/2693]
  • Morais, L. H., Castilho, R. F., & Hardoim, C. C. (2016). Adenosine uptake is the major effector of extracellular ATP toxicity in human cervical cancer cells. Molecular Biology of the Cell, 27(19), 3051–3063. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5042594/]
  • Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [URL: https://www.dojindo.com/Images/Product%20Photo/Cell%20Viability%20and%20Cytotoxicity%20Assay/Cell%20Counting%20Kit-8/Technical_Manual_Cell_Counting_Kit-8.pdf]
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  • Activation of Caspases || Apoptosis I || 4K Animation. YouTube. (2024-04-21). [URL: https://www.youtube.
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Application

The Versatile Probe: A Technical Guide to 8-Bromoadenosine 5'-triphosphate for Investigating Nucleotide-Binding Proteins

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Molecular Interactions of ATP Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, but its roles extend...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Interactions of ATP

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, but its roles extend far beyond metabolism. As a critical signaling molecule, ATP modulates the function of a vast array of proteins, including kinases, ATPases, and a diverse family of purinergic receptors. Understanding the intricate interactions between ATP and its binding partners is fundamental to deciphering cellular signaling pathways and developing novel therapeutics. However, the inherent instability of ATP and the transient nature of its interactions pose significant experimental challenges.

This guide provides a comprehensive overview of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP), a powerful and versatile analog of ATP. By virtue of a bromine substitution at the 8th position of the adenine ring, 8-Br-ATP exhibits unique properties that make it an invaluable tool for elucidating the structure, function, and regulation of nucleotide-binding proteins. As a Senior Application Scientist, this document will guide you through the mechanistic basis of 8-Br-ATP's utility, provide detailed experimental protocols, and offer insights into the design of robust and self-validating experimental systems.

Physicochemical and Biological Properties of 8-Br-ATP

8-Br-ATP is a synthetic analog of ATP that offers distinct advantages in the study of purinergic signaling and enzyme kinetics.[1] Its key features are summarized in the table below.

PropertyDescriptionReference(s)
Chemical Structure Adenosine 5'-triphosphate with a bromine atom at the C8 position of the adenine ring.[2][3][4]
Molecular Formula C₁₀H₁₅BrN₅O₁₃P₃[2]
Molecular Weight 586.08 g/mol [3][4]
Purity Typically ≥90% or ≥95% (HPLC)[2][4]
Solubility Soluble in water.[2]
Storage Stable for ≥ 4 years when stored at -20°C as a solid.[2]
Biological Activity P2X purinoceptor agonist, with a reactivity similar to ATP. It can also act on certain P2Y receptor subtypes. It has been shown to be cytotoxic to multiple myeloma cells with an IC₅₀ of 23.1 μM.[1][2][3]

The bromine substitution at the C8 position sterically favors the syn-conformation of the glycosidic bond, in contrast to the natural preference of ATP for the anti-conformation. This altered conformational preference can lead to selective interactions with certain nucleotide-binding proteins. Furthermore, 8-Br-ATP exhibits increased resistance to degradation by ectonucleotidases, which prolongs its effective concentration in experimental systems.[1]

Core Applications of 8-Br-ATP in Research

The unique properties of 8-Br-ATP make it a versatile tool for a range of applications in the study of nucleotide-binding proteins.

Investigating Purinergic Receptors: P2X and P2Y

Purinergic receptors are a family of plasma membrane proteins that are activated by extracellular nucleotides like ATP.[5] They are broadly classified into two families: P2X ionotropic receptors (ligand-gated ion channels) and P2Y metabotropic receptors (G protein-coupled receptors).[5][6] 8-Br-ATP serves as a valuable agonist for studying these receptors.[1][2][3]

  • P2X Receptors: These are ATP-gated non-selective cation channels involved in a multitude of physiological processes, including synaptic transmission, inflammation, and neuropathic pain.[7][8][9] 8-Br-ATP can be used to activate P2X receptors, allowing for the characterization of their ion channel properties and downstream signaling events.[1]

  • P2Y Receptors: These G protein-coupled receptors are activated by a range of nucleotides, including ATP, ADP, UTP, and UDP, and are involved in diverse cellular responses.[10] 8-Br-ATP has been shown to act on certain P2Y receptor subtypes, making it a useful tool for dissecting the complex pharmacology of this receptor family.[1][11]

Experimental Workflow: Investigating P2X Receptor-Mediated Calcium Influx

This workflow outlines the key steps for assessing the activation of P2X receptors by 8-Br-ATP through the measurement of intracellular calcium mobilization.

P2X_Workflow cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Culture cells expressing the P2X receptor of interest dye_loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) cell_culture->dye_loading baseline Record baseline fluorescence dye_loading->baseline agonist_addition Add 8-Br-ATP at various concentrations baseline->agonist_addition record_response Record fluorescence intensity over time agonist_addition->record_response calculate_response Calculate the change in fluorescence intensity record_response->calculate_response dose_response Plot dose-response curve and determine EC₅₀ calculate_response->dose_response

Caption: Workflow for P2X receptor calcium influx assay.

Affinity Labeling of ATP-Binding Sites

Affinity labeling is a powerful technique used to identify and characterize the binding sites of ligands on their target proteins. This method utilizes a reactive ligand analog that first binds non-covalently to the active site and then forms a covalent bond with a nearby amino acid residue. While 8-Br-ATP itself is not a classical photoaffinity label, its bromo- and azido-derivatives, such as 8-azido-ATP, are widely used for this purpose. The bromine atom in 8-Br-ATP can, under certain conditions, participate in nucleophilic substitution reactions, leading to covalent modification, though this is less common than the use of dedicated photoaffinity probes.

The general principle of photoaffinity labeling with an ATP analog like 8-azido-ATP involves UV irradiation to generate a highly reactive nitrene intermediate, which then forms a covalent bond with amino acids in the ATP-binding pocket. This allows for the irreversible tagging of ATP-binding proteins for subsequent identification and analysis.

Signaling Pathway: Photoaffinity Labeling with 8-Azido-ATP

This diagram illustrates the mechanism of photoaffinity labeling using an azido-derivatized ATP analog.

Photoaffinity_Labeling cluster_binding Reversible Binding cluster_activation Photoactivation cluster_labeling Covalent Labeling probe 8-Azido-ATP binding Non-covalent Binding to ATP Pocket probe->binding protein ATP-Binding Protein protein->binding uv UV Light (λ ≈ 254 nm) binding->uv Incubation nitrene Reactive Nitrene Intermediate uv->nitrene covalent_bond Covalent Bond Formation with Amino Acid Residue nitrene->covalent_bond Crosslinking labeled_protein Labeled Protein covalent_bond->labeled_protein

Caption: Mechanism of photoaffinity labeling.

Probing Protein Kinase Activity

Protein kinases are a large family of enzymes that catalyze the transfer of the γ-phosphate from ATP to specific amino acid residues on substrate proteins, a process known as phosphorylation.[12] Kinase activity is tightly regulated and plays a central role in cellular signaling. 8-Br-ATP and other ATP analogs are instrumental in studying kinase function.

While 8-Br-ATP can act as a substrate for some kinases, its primary utility in this context is often as a competitive inhibitor or as a tool in non-radioactive kinase assays. For instance, fluorescently labeled ATP analogs can be used in fluorescence polarization assays to screen for kinase inhibitors.[2]

Detailed Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay Using an ATP-Based Luminescence Assay

This protocol is designed to assess the cytotoxic effects of 8-Br-ATP on cell lines, such as multiple myeloma cells.[1] The principle of this assay is that the amount of ATP present is directly proportional to the number of viable cells.

Materials:

  • Target cell line (e.g., MM.1S multiple myeloma cells)

  • 96-well clear-bottom white plates

  • Complete cell culture medium

  • 8-Bromoadenosine 5'-triphosphate (8-Br-ATP)

  • Sterile water or PBS for stock solution

  • ATP-based luminescence cell viability assay kit (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO₂.

  • Compound Preparation: Prepare a stock solution of 8-Br-ATP in sterile water or PBS. Perform serial dilutions to achieve the desired final concentrations (e.g., ranging from 1 µM to 100 µM).

  • Treatment: Add the desired concentrations of 8-Br-ATP to the wells. Include a vehicle control (solvent only).

  • Incubation: Incubate the plate for a predetermined period (e.g., 5 days) at 37°C in a humidified incubator with 5% CO₂.[1]

  • ATP Measurement: a. Equilibrate the plate to room temperature for approximately 30 minutes. b. Add 100 µL of the ATP detection reagent to each well according to the manufacturer's instructions. c. Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: a. The luminescent signal is proportional to the amount of ATP, which indicates the number of viable cells. b. Calculate the percentage of cell viability relative to the vehicle control. c. Plot the percentage of viability against the log of the 8-Br-ATP concentration to determine the IC₅₀ value.

Protocol 2: Electrophysiology (Whole-Cell Patch-Clamp) Assay for P2X Receptors

This protocol is for recording ion channel activity in response to 8-Br-ATP in cells expressing P2X receptors.[1]

Materials:

  • Cells expressing the P2X receptor of interest (e.g., HEK293 cells transfected with a P2X subtype)

  • Glass coverslips

  • Recording chamber for an inverted microscope

  • Extracellular solution (e.g., in mM: 147 NaCl, 2 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 13 glucose, pH 7.4)

  • Intracellular solution (e.g., in mM: 147 KCl, 10 HEPES, 10 EGTA, pH 7.2)

  • Borosilicate glass for patch pipettes

  • Patch-clamp amplifier and data acquisition system

  • Rapid solution exchange system

  • 8-Bromoadenosine 5'-triphosphate (8-Br-ATP)

Procedure:

  • Cell Preparation: Culture cells expressing the P2X receptor of interest on glass coverslips.

  • Electrophysiological Recording: a. Transfer a coverslip to the recording chamber on the stage of an inverted microscope and perfuse with the extracellular solution. b. Pull patch pipettes from borosilicate glass and fill them with the intracellular solution. c. Establish a whole-cell patch-clamp configuration on a selected cell. d. Hold the membrane potential at a negative potential (e.g., -60 mV).

  • Drug Application: Apply 8-Br-ATP at various concentrations to the cell using a rapid solution exchange system.

  • Data Acquisition: Record the resulting inward currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Data Analysis: a. Measure the peak amplitude of the inward current at each concentration of 8-Br-ATP. b. Normalize the currents to the maximal response. c. Plot the normalized currents against the log of the 8-Br-ATP concentration to determine the EC₅₀ value.

Trustworthiness: The Importance of a Self-Validating System

To ensure the scientific integrity of your findings, it is crucial to design experiments with appropriate controls. This creates a self-validating system that minimizes the risk of misinterpreting experimental artifacts as genuine biological effects.

Key Controls for 8-Br-ATP Experiments:

  • Vehicle Control: Always include a control group that receives the vehicle (the solvent used to dissolve 8-Br-ATP) alone. This accounts for any effects of the solvent on the experimental system.

  • Positive Control: Use a known agonist for the receptor or enzyme of interest (e.g., ATP) to confirm the functionality of your experimental setup.[13]

  • Negative Control: In receptor studies, use a cell line that does not express the target receptor to test for off-target effects of 8-Br-ATP.

  • Competition Assay: For binding studies, pre-incubate the sample with an excess of a non-labeled, non-reactive competitor (e.g., ATP) to demonstrate the specificity of 8-Br-ATP binding to the target site. A significant reduction in the signal from labeled 8-Br-ATP indicates specific binding.

  • For Photoaffinity Labeling (with 8-azido-ATP):

    • No UV Irradiation Control: A sample containing the photoaffinity probe that is not exposed to UV light should show no covalent labeling. This control identifies non-covalently bound probe and any non-specific interactions that are not light-dependent.

    • UV Irradiation without Probe Control: A sample irradiated with UV light in the absence of the photoaffinity probe controls for any UV-induced changes in the protein.

Conclusion: A Powerful Tool for Molecular Exploration

8-Bromoadenosine 5'-triphosphate is a versatile and indispensable tool for researchers investigating the complex world of nucleotide-binding proteins. Its unique chemical and biological properties allow for the selective activation of purinergic receptors, the characterization of enzyme kinetics, and the identification of ATP-binding sites. By employing the detailed protocols and rigorous controls outlined in this guide, researchers can harness the full potential of 8-Br-ATP to generate reliable and insightful data, ultimately advancing our understanding of cellular signaling in health and disease.

References

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Method

Application Notes and Protocols for Studying Ion Channel Modulation with 8-Bromoadenosine 5'-triphosphate

Foreword for the Researcher Welcome to this comprehensive technical guide on the application of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) in the intricate study of ion channel modulation. As researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword for the Researcher

Welcome to this comprehensive technical guide on the application of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) in the intricate study of ion channel modulation. As researchers, scientists, and drug development professionals, our quest is to unravel the complex signaling networks that govern cellular function. This guide is designed to be your trusted companion in exploring the multifaceted role of purinergic signaling in regulating ion channel activity. We will delve into the mechanistic underpinnings of how 8-Br-ATP, a potent ATP analog, can be leveraged as a powerful tool to dissect these pathways. Moving beyond a mere recitation of steps, this document aims to provide you with the "why" behind the "how," empowering you to design, execute, and interpret your experiments with confidence and scientific rigor.

I. The Landscape of Purinergic Signaling and Ion Channel Crosstalk

Extracellular nucleotides, such as adenosine triphosphate (ATP), are not merely the cell's energy currency; they are pivotal signaling molecules that orchestrate a vast array of physiological processes.[1][2] This communication is primarily mediated by purinergic receptors, which are broadly classified into two families: the ionotropic P2X receptors and the metabotropic P2Y G-protein coupled receptors (GPCRs).[3][4][5]

Our focus here is on the P2Y receptor family, which comprises eight distinct subtypes in humans (P2Y₁, P2Y₂, P2Y₄, P2Y₆, P2Y₁₁, P2Y₁₂, P2Y₁₃, and P2Y₁₄).[2][6] These receptors are integral membrane proteins that, upon binding to extracellular nucleotides, trigger intracellular signaling cascades through the activation of heterotrimeric G proteins.[3][5] The downstream consequences of P2Y receptor activation are diverse and cell-type specific, but a recurring theme is the modulation of ion channel activity, thereby influencing cellular excitability, calcium homeostasis, and a myriad of other functions.[6]

The intricate dance between P2Y receptors and ion channels is a critical area of research with profound implications for health and disease. Dysregulation of this signaling nexus has been implicated in a range of pathologies, including chronic pain, inflammation, and cardiovascular disorders.[7]

II. 8-Bromoadenosine 5'-triphosphate: A Tool to Unravel P2Y Receptor-Mediated Modulation

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic analog of ATP that serves as a valuable pharmacological tool for probing purinergic signaling pathways.[8] The bromine substitution at the 8th position of the adenine ring confers distinct properties to the molecule, including altered receptor affinity and resistance to enzymatic degradation compared to its endogenous counterpart, ATP. While 8-Br-ATP has been reported to have activity at P2X receptors, it also demonstrates agonist activity at certain P2Y receptor subtypes, making it a useful, albeit not entirely selective, tool for studying P2Y-mediated events.[8] One study reports a potency (EC₅₀) of 23.0 μM for 8-Br-ATP at the P2Y₂ receptor.[8]

The primary mechanism by which 8-Br-ATP is thought to modulate ion channels is through the activation of P2Y receptors and their associated G-protein signaling pathways. A predominant pathway involves the activation of Gq/11-coupled P2Y receptors (e.g., P2Y₁, P2Y₂, P2Y₄, P2Y₆, and P2Y₁₁), which leads to the activation of phospholipase C (PLC).[3][5][9] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[3][4] This elevation in intracellular Ca²⁺ is a key event that can directly or indirectly modulate the activity of various ion channels.

Visualizing the Core Signaling Pathway

The following diagram illustrates the canonical Gq/11-coupled P2Y receptor signaling cascade initiated by 8-Br-ATP, leading to the mobilization of intracellular calcium.

P2Y_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum 8-Br-ATP 8-Br-ATP P2Y_R P2Y Receptor (Gq/11-coupled) 8-Br-ATP->P2Y_R Binds PLC Phospholipase C (PLC) P2Y_R->PLC Activates IP3 IP₃ PLC->IP3 Generates Ion_Channel Ion Channel IP3_R IP₃ Receptor IP3->IP3_R Binds Ca_release Ca²⁺ Release Ca_release->Ion_Channel Modulates IP3_R->Ca_release Opens

Caption: Gq/11-coupled P2Y receptor signaling cascade.

III. Featured Applications: Modulation of Potassium Channels

The modulation of potassium (K⁺) channels by P2Y receptor activation is a well-established phenomenon that plays a crucial role in regulating cellular excitability. Here, we focus on two prominent examples: inwardly rectifying potassium (Kir) channels and large-conductance Ca²⁺-activated potassium (BK) channels.

A. Inwardly Rectifying Potassium (Kir) Channels

Kir channels are a family of K⁺ channels that conduct K⁺ ions more readily in the inward direction (into the cell) than in the outward direction at membrane potentials positive to the K⁺ equilibrium potential.[10][11] They are critical in setting the resting membrane potential and regulating cellular excitability in various cell types, including neurons, cardiac myocytes, and glial cells.[10]

Mechanism of Modulation: The activity of certain Kir channels is dependent on the presence of intracellular ATP.[12] In some cases, P2Y receptor-mediated signaling can influence Kir channel activity, although the precise mechanisms can vary. For instance, in retinal Müller glial cells, intracellular ATP is required to maintain the activity of Kir channels, and metabolic inhibition leads to a reduction in Kir currents.[12]

B. Large-Conductance Ca²⁺-Activated Potassium (BK) Channels

BK channels are unique in that they are gated by both membrane depolarization and increases in intracellular Ca²⁺ concentration.[13][14][15] This dual activation mechanism positions them as key regulators of cellular excitability, neurotransmitter release, and smooth muscle tone.[16]

Mechanism of Modulation: The activation of Gq/11-coupled P2Y receptors by agonists like 8-Br-ATP leads to an increase in intracellular Ca²⁺, which in turn can activate BK channels.[17] This activation results in K⁺ efflux, hyperpolarization of the cell membrane, and a subsequent reduction in cellular excitability. This serves as a negative feedback mechanism to counteract prolonged depolarization.

IV. Experimental Protocols

The following protocols provide a framework for investigating the modulatory effects of 8-Br-ATP on ion channels. It is imperative to optimize these protocols for your specific cell type and experimental setup.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure macroscopic currents through ion channels in response to 8-Br-ATP application.

Experimental Workflow:

Patch_Clamp_Workflow A Cell Preparation C Gigaohm Seal Formation A->C B Pipette Preparation B->C D Establish Whole-Cell Configuration C->D E Baseline Recording D->E F Application of 8-Br-ATP E->F G Recording of Modulated Currents F->G H Washout and Recovery G->H I Data Analysis H->I

Caption: Whole-cell patch-clamp experimental workflow.

Materials and Reagents:

  • Cell Culture: Your cell line of interest cultured on glass coverslips.

  • External (Bath) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.

  • 8-Br-ATP Stock Solution: Prepare a 10 mM stock solution in deionized water and store in aliquots at -20°C. Note on stability: While ATP solutions are generally stable when frozen, repeated freeze-thaw cycles should be avoided.[18] For experiments, fresh dilutions from the stock are recommended.

  • P2Y Receptor Antagonists (for controls): e.g., Suramin (non-selective), MRS2500 (selective for P2Y₁), AR-C118925XX (selective for P2Y₂).[9][19]

Step-by-Step Methodology:

  • Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the external solution.

  • Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Gigaohm Seal Formation: Approach a single, healthy-looking cell with the patch pipette under positive pressure. Upon contact with the cell membrane, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ).

  • Establish Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell interior.

  • Baseline Recording: In voltage-clamp mode, hold the cell at a desired potential (e.g., -60 mV) and record baseline currents. Apply a voltage protocol (e.g., a series of depolarizing steps) to elicit channel activity.

  • Application of 8-Br-ATP: Perfuse the recording chamber with the external solution containing the desired concentration of 8-Br-ATP (e.g., 10-100 µM).

  • Recording of Modulated Currents: Record the changes in holding current and the currents elicited by the voltage protocol in the presence of 8-Br-ATP.

  • Washout and Recovery: Perfuse the chamber with the control external solution to wash out the 8-Br-ATP and observe if the currents return to baseline levels.

  • Control Experiments: To confirm the involvement of P2Y receptors, pre-incubate the cells with a selective P2Y receptor antagonist before applying 8-Br-ATP. The antagonist should block the effect of 8-Br-ATP.

  • Data Analysis: Measure the amplitude and kinetics of the currents before, during, and after 8-Br-ATP application. Construct current-voltage (I-V) relationships to characterize the modulated conductance.

Quantitative Data Summary:

ParameterTypical RangeNotes
8-Br-ATP Concentration 1 - 100 µMPerform a dose-response curve to determine the optimal concentration.
P2Y Antagonist Conc. 1 - 10 µMConcentration will depend on the specific antagonist used.
Recording Temperature Room Temperature (20-25°C)Maintain a stable temperature throughout the experiment.
Expected Outcome Modulation of ion channel currents (activation or inhibition)The specific effect will depend on the ion channel and P2Y receptor subtype expressed.
Protocol 2: Intracellular Calcium Imaging with Fura-2 AM

This protocol allows for the measurement of changes in intracellular calcium concentration in a population of cells in response to 8-Br-ATP.

Materials and Reagents:

  • Cell Culture: Cells grown on glass-bottom dishes or coverslips.

  • Hanks' Balanced Salt Solution (HBSS): Supplemented with 10 mM HEPES, pH 7.4.

  • Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

  • 8-Br-ATP Stock Solution: 10 mM in deionized water.

  • Pluronic F-127: 20% solution in DMSO (optional, to aid in dye loading).

Step-by-Step Methodology:

  • Cell Loading:

    • Wash the cells once with HBSS.

    • Prepare a loading solution of 2-5 µM Fura-2 AM in HBSS. The addition of 0.02% Pluronic F-127 can improve dye solubilization.

    • Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark.

  • De-esterification:

    • Wash the cells twice with HBSS to remove extracellular Fura-2 AM.

    • Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

  • Imaging:

    • Mount the cells on a fluorescence microscope equipped with a ratiometric imaging system.

    • Acquire baseline fluorescence images by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.

    • Add 8-Br-ATP to the desired final concentration and continue to acquire images.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (F340/F380) for each time point.

    • The change in this ratio is proportional to the change in intracellular calcium concentration.

    • Normalize the data to the baseline ratio to express the change in calcium as a fold-increase or percentage change.

Quantitative Data Summary:

ParameterTypical ValueNotes
Fura-2 AM Concentration 2 - 5 µMOptimize for your cell type to ensure adequate signal without overloading.
Loading Time 30 - 60 minutesLonger incubation times may be needed for some cell types.
8-Br-ATP Concentration 1 - 100 µMA dose-response relationship should be established.
Excitation Wavelengths 340 nm and 380 nmFor ratiometric measurement of Fura-2.
Emission Wavelength 510 nm

V. Trustworthiness and Self-Validating Systems: The Importance of Controls

The scientific integrity of your findings hinges on the implementation of rigorous controls.

  • Vehicle Control: Always include a control where the vehicle used to dissolve 8-Br-ATP (e.g., water or buffer) is applied to the cells to ensure that the vehicle itself does not elicit a response.

  • P2Y Receptor Antagonists: As mentioned in the protocols, the use of selective antagonists is crucial to demonstrate that the observed effects of 8-Br-ATP are indeed mediated by P2Y receptors.[9][19]

  • Positive Control: Use a known agonist for the P2Y receptor subtype you are studying (if known) to confirm that the signaling pathway is intact and responsive in your experimental system.

  • Cell Viability: For longer-term experiments, it is important to assess cell viability to ensure that the observed effects are not due to cytotoxicity of the applied compounds.

VI. Concluding Remarks and Future Directions

8-Bromoadenosine 5'-triphosphate is a valuable tool in the armamentarium of the ion channel researcher. By understanding its mechanism of action and employing rigorous experimental design, including appropriate controls, you can effectively use this compound to dissect the intricate interplay between purinergic signaling and ion channel function. The protocols provided herein serve as a starting point for your investigations. As our understanding of the diversity and complexity of P2Y receptor signaling continues to grow, so too will the opportunities to uncover novel mechanisms of ion channel modulation and identify new therapeutic targets.

VII. References

  • Abbracchio, M. R., Burnstock, G., Boeynaems, J. M., Barnard, E. A., Boyer, J. L., Kennedy, C., ... & Zimmermann, H. (2006). International Union of Pharmacology LVIII: update on the P2Y G protein-coupled nucleotide receptors: from molecular mechanisms and pathophysiology to therapy. Pharmacological reviews, 58(3), 281-341. [Link]

  • von Kügelgen, I. (2006). Pharmacological classification of P2Y receptors. Current topics in medicinal chemistry, 6(13), 1347-1354. [Link]

  • ResearchGate. P2X and P2Y receptor-mediated calcium signal transduction for neural... [Link]

  • Ralevic, V., & Burnstock, G. (1998). Receptors for purines and pyrimidines. Pharmacological reviews, 50(3), 413-492. [Link]

  • Burnstock, G. (2007). Purine and pyrimidine receptors. Cellular and Molecular Life Sciences CMLS, 64(12), 1471-1483. [Link]

  • Jacobson, K. A., Deflorian, F., Mishra, S., & Costanzi, S. (2011). Development of selective agonists and antagonists of P2Y receptors. Purinergic signalling, 7(3), 341-367. [Link]

  • Upregulation of an inward rectifying K+ channel can rescue slow Ca2+ oscillations in K(ATP) channel deficient pancreatic islets. PLOS Computational Biology. [Link]

  • Intracellular ATP activates inwardly rectifying K+ channels in human and monkey retinal Müller (glial) cells. The Journal of Physiology. [Link]

  • ATP-sensitive and inwardly rectifying potassium channels in smooth muscle. The American journal of physiology. [Link]

  • Jacobson, K. A., Ivanov, A. A., de Castro, S., Harden, T. K., & Ko, H. (2009). P2Y nucleotide receptors: promise of therapeutic applications. Current opinion in pharmacology, 9(4), 507-514. [Link]

  • Nahum, V., Tulapurkar, M. E., Shmarov, A., Reiser, G., & Fischer, B. (2004). Subtype specific internalization of P2Y1 and P2Y2 receptors induced by novel adenosine 5'-O-(1-boranotriphosphate) derivatives. British journal of pharmacology, 142(4), 727-736. [Link]

  • von Kügelgen, I. (2019). Pharmacological characterisation of P2Y receptor subtypes–an update. Purinergic Signalling, 15(4), 435-446. [Link]

  • Axol Bioscience. Whole Cell Patch Clamp Protocol. [Link]

  • Creative Bioarray. Patch-Clamp Recording Protocol. [Link]

  • Jacobson, K. A., & Müller, C. E. (2016). Drug-like antagonists of P2Y receptor subtypes: an update. Current opinion in pharmacology, 29, 1-10. [Link]

  • Wikipedia. BK channel. [Link]

  • Yang, H., Zhang, G., Cui, J., & Logothetis, D. E. (2015). Molecular mechanisms of BK channel activation. Trends in neurosciences, 38(9), 525-535. [Link]

  • Lee, U. S., & Cui, J. (2010). BK channel activation: structural and functional insights. Trends in neurosciences, 33(9), 415-423. [Link]

  • BK Channels Are Activated by Functional Coupling With L-Type Ca2+ Channels in Cricket Myocytes. Frontiers in Physiology. [Link]

  • Bentzen, B. H., Olesen, S. P., Rønn, L. C., & Grunnet, M. (2014). BK channel activators and their therapeutic perspectives. Frontiers in physiology, 5, 389. [Link]

  • Horrigan, F. T., & Aldrich, R. W. (2002). Coupling between voltage sensor activation, Ca2+ binding and channel opening in large conductance (BK) potassium channels. The Journal of general physiology, 120(3), 267-305. [Link]

  • Burnstock, G. (2012). Purinergic signalling: its unpopular beginning, its acceptance and its exciting future. Bioessays, 34(3), 218-222. [Link]

  • Hibino, H., Inanobe, A., Furutani, K., Murakami, S., Findlay, I., & Kurachi, Y. (2010). Inwardly rectifying potassium channels: their structure, function, and physiological roles. Physiological reviews, 90(1), 291-366. [Link]

  • Shieh, C. C., Coghlan, M., Sullivan, J. P., & Gopalakrishnan, M. (2000). Potassium channels: molecular defects, diseases, and therapeutic opportunities. Pharmacological reviews, 52(4), 557-594. [Link]

  • Niu, J., & Ding, J. P. (2000). Intracellular ATP activates inwardly rectifying K+ channels in human and monkey retinal Müller (glial) cells. The Journal of physiology, 529(1), 115-124. [Link]

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Application

Application Note: Leveraging 8-Bromoadenosine 5'-triphosphate in High-Throughput Screening for Novel Modulators of ATP-Binding Proteins

Audience: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and early-stage drug discovery. Abstract: This document provides a comprehensive technical guide on the str...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals engaged in high-throughput screening (HTS) and early-stage drug discovery.

Abstract: This document provides a comprehensive technical guide on the strategic application of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP), a non-hydrolyzable ATP analog, in high-throughput screening campaigns. We delve into the mechanistic rationale for its use, focusing on two primary target classes: protein kinases and purinergic receptors. Detailed, field-proven protocols for both a Fluorescence Polarization (FP) competitive binding assay for kinase inhibitors and a cell-based calcium mobilization assay for P2Y receptor antagonists are presented. The guide emphasizes the principles of robust assay design, data interpretation, and quality control to ensure the generation of high-fidelity, actionable HTS data.

Introduction: The Strategic Value of an ATP Analog

Adenosine 5'-triphosphate (ATP) is the universal energy currency of the cell, but its role extends far beyond metabolism. It is a critical substrate for hundreds of enzymes, most notably protein kinases, and a key signaling molecule for purinergic receptors.[1][2] This dual role makes ATP-binding proteins a rich source of therapeutic targets. However, ATP itself presents challenges in biochemical assays due to its inherent instability and ubiquity.

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic analog of ATP where a bromine atom replaces the hydrogen at the C8 position of the adenine ring.[1] This modification confers unique properties that are highly advantageous for HTS applications:

  • Altered Conformation: The bulky bromine atom favors the syn conformation around the glycosidic bond, in contrast to ATP which predominantly exists in the anti conformation.[3] This fixed conformation allows for the probing of specific sub-pockets within an ATP-binding site, potentially identifying inhibitors with novel mechanisms of action.

  • Receptor Agonism: 8-Br-ATP acts as an agonist at various purinergic receptors, particularly P2X and some P2Y subtypes, making it a stable and reliable tool to stimulate receptor activity in cell-based screens.[4][5][6]

  • Versatility in Assay Design: As an ATP competitor, it can be used to study and resolve the binding effects at the ATP site of numerous enzymes and receptors.

This guide will explore how to harness these properties to design and execute robust HTS campaigns.

Core Applications & Mechanistic Principles

The utility of 8-Br-ATP in HTS is best illustrated through its application in screening for modulators of two major drug target families: protein kinases and P2Y G-protein coupled receptors (GPCRs).

Application I: Screening for Protein Kinase Inhibitors

Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate, are central to cellular signaling and are frequently dysregulated in diseases like cancer.[2] HTS is a primary method for identifying novel kinase inhibitors.[7][8]

The Rationale: A common HTS strategy is a competitive binding assay, where library compounds compete with a known ligand for binding to the kinase's ATP pocket. While 8-Br-ATP itself is not fluorescent, it serves as an excellent non-fluorescent competitor to validate the binding of a fluorescent tracer to the ATP site. The primary protocol will focus on a Fluorescence Polarization (FP) assay, a powerful, homogeneous technique ideal for HTS.[9][10] In this format, a small fluorescent molecule (the tracer, e.g., a fluorescently-tagged ATP analog) tumbles rapidly in solution, emitting depolarized light. When bound to a large protein like a kinase, its tumbling slows, and the emitted light is more polarized. A test compound that displaces the tracer from the kinase's active site will cause a decrease in polarization, signaling a "hit".

cluster_0 Fluorescence Polarization (FP) Assay Principle tracer Fluorescent Tracer (Low Polarization) complex Kinase-Tracer Complex (High Polarization) tracer->complex Binds kinase Kinase Target kinase->complex complex->tracer Dissociates inhibitor Test Compound (Potential Inhibitor) inhibitor->kinase Displaces Tracer

Caption: FP assay principle for detecting kinase inhibitors.

Application II: Screening for P2Y Receptor Antagonists

P2Y receptors are GPCRs activated by extracellular nucleotides and are involved in a vast array of physiological processes, including inflammation, platelet aggregation, and neurotransmission, making them attractive drug targets.[11][12]

The Rationale: Many P2Y receptors (e.g., P2Y1, P2Y2, P2Y6) couple to the Gαq signaling pathway.[13] Agonist binding triggers a cascade that results in the release of calcium (Ca²⁺) from intracellular stores. This transient increase in cytosolic Ca²⁺ can be readily detected using fluorescent calcium-sensitive dyes. In an HTS context, cells expressing the target P2Y receptor are stimulated with a specific agonist. A compound that prevents or reduces the Ca²⁺ signal is identified as a potential antagonist. 8-Br-ATP serves as a stable and effective agonist to initiate this signaling cascade, against which libraries of potential antagonists can be screened.[4][14]

BrATP 8-Br-ATP (Agonist) P2Y_R P2Y Receptor BrATP->P2Y_R Activates Antagonist Test Compound (Antagonist) Antagonist->P2Y_R Blocks Gq Gq Protein P2Y_R->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release Signal Fluorescent Signal Ca_release->Signal Detected as

Caption: Gq-coupled P2Y receptor signaling pathway for HTS.

HTS Protocols & Methodologies

The following protocols are designed for execution in 384-well microplate format, standard for HTS, but can be adapted for other formats.

Protocol 1: FP-Based Competitive Binding Assay for Kinase Inhibitors

This protocol describes a method to identify compounds that bind to the ATP pocket of a target kinase.

A. Materials & Reagents

  • Target Kinase: Purified, active kinase of interest.

  • Fluorescent Tracer: An ATP-competitive fluorescent probe with known affinity for the kinase.

  • 8-Br-ATP: For use in competition experiments to validate tracer binding.

  • Assay Buffer: e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Causality: Buffer components are chosen to maintain enzyme stability and activity. MgCl₂ is a critical cofactor for most kinases. Brij-35 is a non-ionic detergent to prevent aggregation.

  • Test Compounds: Compound library, typically dissolved in 100% DMSO.

  • Microplates: Low-volume, black, non-binding surface 384-well plates. Causality: Black plates minimize background fluorescence and light scatter. Non-binding surfaces prevent protein and compound adsorption, which is critical for assay accuracy.

  • Plate Reader: Equipped with fluorescence polarization optics (e.g., excitation/emission filters for fluorescein at 485nm/535nm).

B. Experimental Procedure

  • Assay Optimization (Pre-HTS):

    • Kinase Titration: Determine the optimal kinase concentration that yields a stable and robust FP window (typically >100 mP difference between free and bound tracer).

    • Tracer Kd Determination: Determine the dissociation constant (Kd) of the tracer for the kinase. For the assay, use the tracer at a concentration ≤ Kd to ensure sensitivity to competitive inhibitors.

    • DMSO Tolerance: Verify that the assay performance is not compromised by the final DMSO concentration used for compound screening (typically ≤1%).

  • HTS Protocol: Step-by-Step

    • Using an acoustic liquid handler or pin tool, transfer 25-50 nL of test compounds from the library source plates to the 384-well assay plates.

    • Add 10 µL of 2X Kinase solution (prepared in Assay Buffer) to all wells.

    • Add 10 µL of 2X Fluorescent Tracer solution (prepared in Assay Buffer) to all wells.

    • Plate Controls (Crucial for Self-Validation):

      • Negative Control (0% Inhibition): Wells containing DMSO only (no compound). Represents the maximum binding signal.

      • Positive Control (100% Inhibition): Wells containing a known saturating concentration of a potent, un-tagged ATP-competitive inhibitor (or 8-Br-ATP) instead of a library compound. Represents the minimum binding signal.

    • Seal the plates, centrifuge briefly (e.g., 1 min at 1000 x g) to collect reagents at the bottom of the wells.

    • Incubate at room temperature for 60-120 minutes, protected from light. The incubation time should be sufficient to reach binding equilibrium.

    • Read the plates on an FP-capable plate reader.

C. Data Analysis & Quality Control

  • Calculate Millipolarization (mP): mP = 1000 * (S - GP) / (S + GP) where S and P are the parallel and perpendicular fluorescence intensity readings, and G is the instrument-specific G-factor.

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (mP_sample - mP_pos) / (mP_neg - mP_pos))

  • Assess Assay Quality with Z-Factor: Z' = 1 - (3*(SD_neg + SD_pos)) / |Mean_neg - Mean_pos| A Z'-factor between 0.5 and 1.0 indicates an excellent assay, suitable for HTS.

ParameterDescriptionTypical ValueImportance
Tracer Conc. Concentration of the fluorescent probe≤ KdEnsures sensitivity to competitive inhibitors
Kinase Conc. Concentration of the target enzymeEmpirically determinedProvides optimal assay window
Final DMSO % Solvent concentration from compound addition≤ 1%High concentrations can denature proteins
Z'-Factor Statistical measure of assay quality> 0.5Validates the robustness of the screen
Protocol 2: Calcium Mobilization Assay for P2Y Receptor Antagonists

This protocol describes a cell-based assay to identify compounds that inhibit 8-Br-ATP-induced calcium flux.

A. Materials & Reagents

  • Cell Line: A suitable host cell line (e.g., 1321N1, HEK293) stably expressing the P2Y receptor of interest.[14]

  • Culture Medium: As required for the specific cell line.

  • Calcium-sensitive Dye: e.g., Fluo-4 AM or Cal-520 AM. Causality: These are acetoxymethyl (AM) esters, which are cell-permeant. Once inside the cell, esterases cleave the AM group, trapping the fluorescent dye in the cytoplasm where it can bind calcium.

  • 8-Br-ATP: Agonist stock solution (e.g., 10 mM in water).

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Probenecid (Optional): An anion-exchange transport inhibitor that can reduce dye leakage from some cell types.

  • Microplates: 384-well, black-walled, clear-bottom cell culture plates.

  • Instrumentation: A kinetic plate reader capable of measuring fluorescence, such as a FLIPR (Fluorometric Imaging Plate Reader) or equivalent.

B. Experimental Procedure

  • Cell Plating: Seed cells into 384-well plates at a density that results in a confluent monolayer on the day of the assay (e.g., 10,000-20,000 cells/well). Incubate overnight (37°C, 5% CO₂).

  • Dye Loading:

    • Prepare a 2X dye-loading solution in Assay Buffer (e.g., 4 µM Fluo-4 AM, 2.5 mM Probenecid).

    • Aspirate the culture medium from the cell plates and add 20 µL of the dye-loading solution to each well.

    • Incubate for 60 minutes at 37°C, then 30 minutes at room temperature, protected from light.

  • Compound Addition:

    • Add 10 µL of 4X test compound solution (prepared in Assay Buffer from DMSO stocks).

    • Incubate for 15-30 minutes at room temperature.

  • Agonist Stimulation & Signal Reading:

    • Prepare a 5X agonist solution of 8-Br-ATP in Assay Buffer. The final concentration should be at the EC₈₀ (80% of the maximal effective concentration), determined during assay development. Causality: Using an EC₈₀ concentration provides a robust signal while maintaining sensitivity to competitive antagonists.

    • Place the cell plate and the agonist plate into the kinetic plate reader.

    • Initiate reading: establish a stable baseline fluorescence for 10-20 seconds.

    • The instrument automatically adds 10 µL of the 5X 8-Br-ATP solution to each well.

    • Continue to read the kinetic fluorescence response for 60-120 seconds.

C. Data Analysis & Quality Control

  • Data Output: The primary readout is the increase in fluorescence intensity over time.

  • Response Calculation: Calculate the response as either the maximum peak fluorescence minus the baseline, or the area under the curve (AUC).

  • Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Response_sample - Response_pos) / (Response_neg - Response_pos))

    • Negative Control: Wells with DMSO only + 8-Br-ATP stimulation.

    • Positive Control: Wells with a known antagonist + 8-Br-ATP stimulation (or no stimulation).

  • Z'-Factor: Calculate as described in Protocol 1 to validate assay performance.

start HTS Hit Identified dose_response Confirm with Dose-Response Curve (Calculate IC50) start->dose_response is_potent Potent? (IC50 < Threshold) dose_response->is_potent counter_screen Perform Counter-Screen (e.g., Assay without target, different agonist) is_potent->counter_screen Yes discard1 Discard (Low Potency) is_potent->discard1 No is_artifact Artifact? (e.g., Fluorescence Interference) counter_screen->is_artifact valid_hit Validated Hit for Lead Optimization is_artifact->valid_hit No discard2 Discard (Assay Artifact) is_artifact->discard2 Yes

Caption: A generalized workflow for HTS hit validation.

Conclusion and Future Perspectives

8-Bromoadenosine 5'-triphosphate is more than a simple ATP analog; it is a sophisticated molecular tool that enables the design of robust, high-fidelity HTS assays. By understanding its unique chemical properties and biological activities, researchers can probe the ATP-binding proteome with greater precision. The protocols detailed herein for kinase and P2Y receptor screening provide a validated framework for identifying novel chemical matter. As HTS technologies continue to evolve, the strategic use of chemical probes like 8-Br-ATP will remain a cornerstone of successful drug discovery campaigns, accelerating the journey from target to lead.

References

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Method

Application Notes &amp; Protocols: 8-Bromoadenosine 5'-triphosphate in Radiolabeling Experiments

Abstract 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that has become an indispensable tool for biochemists and drug development professionals.[1] Its unique chemic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) is a synthetic analog of adenosine 5'-triphosphate (ATP) that has become an indispensable tool for biochemists and drug development professionals.[1] Its unique chemical properties, particularly the bromine substitution at the 8th position of the adenine ring, render it a powerful probe for affinity labeling of ATP-binding proteins. This document provides an in-depth guide to the principles, applications, and detailed protocols for utilizing radiolabeled 8-Br-ATP to covalently modify and identify ATP-binding sites in proteins, with a focus on protein kinases.

Introduction: The Unique Utility of 8-Br-ATP

While numerous ATP analogs exist for studying the vast landscape of ATP-binding proteins, 8-Br-ATP offers a distinct advantage for covalent modification without the need for photoactivation.[1] Unlike photoaffinity labels such as 8-azido-ATP, which require UV irradiation to form a reactive nitrene, 8-Br-ATP acts as a chemoreactive affinity label.[2][3][4][5]

The key to its function lies in the electron-withdrawing bromine atom. This modification makes the C8 position of the purine ring susceptible to nucleophilic attack by amino acid residues within the ATP-binding pocket of a target protein. This results in the formation of a stable, covalent bond, effectively "trapping" the protein of interest. When a radioactive isotope like Phosphorus-32 (³²P) is incorporated into the γ-phosphate of 8-Br-ATP, it provides a highly sensitive tag for detection and characterization.[6]

Key Advantages of 8-Br-ATP:

  • Direct Covalent Labeling: No UV activation is required, simplifying experimental procedures and avoiding potential UV-induced protein damage.

  • Site Specificity: The reaction is directed by the initial non-covalent binding of the ATP analog moiety within the active site, enhancing the specificity of labeling.

  • Stable Adduct Formation: Forms a stable covalent bond, allowing for robust downstream analysis such as protein sequencing or mass spectrometry to identify the labeled residue.

Principle of Affinity Labeling

Affinity labeling with 8-Br-ATP is a two-step process. First, the 8-Br-ATP molecule reversibly binds to the ATP-binding site of the target protein, driven by the same non-covalent interactions as ATP itself. Once positioned correctly, a suitably oriented nucleophilic amino acid side chain (e.g., cysteine, histidine, or lysine) in the binding pocket attacks the electron-deficient C8 carbon, displacing the bromide ion and forming a covalent adduct.

This mechanism allows for the specific and permanent modification of proteins that recognize ATP. The incorporation of a radiolabel, typically [γ-³²P], transforms the analog into a high-sensitivity probe for identifying these target proteins from complex biological mixtures.[6]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification Protein ATP-Binding Protein (with Nucleophile Nu:) Complex [Protein•••³²P-8-Br-ATP] Reversible Complex Protein->Complex Kd BrATP [γ-³²P]8-Br-ATP LabeledProtein Covalently Labeled Protein (Protein-³²P-8-ribosyl-ATP) Complex->LabeledProtein k_inact (Irreversible) Br_ion Br⁻

Caption: Mechanism of affinity labeling with 8-Br-ATP.

Preparation of Radiolabeled [γ-³²P]8-Br-ATP

While radiolabeled 8-Br-ATP can sometimes be sourced commercially, in-house synthesis is often necessary. The most common method involves the enzymatic transfer of the γ-phosphate from commercially available, high-specific-activity [γ-³²P]ATP to 8-Br-ADP. This reaction is typically catalyzed by a kinase with broad substrate specificity.

Note: All procedures involving radioactivity must be performed in a designated area with appropriate shielding and safety precautions, following institutional guidelines.[7]

Materials:

  • 8-Bromoadenosine 5'-diphosphate (8-Br-ADP)

  • [γ-³²P]ATP (≥3000 Ci/mmol)[8]

  • Casein Kinase II (CK2) or similar promiscuous kinase[9]

  • Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • Thin Layer Chromatography (TLC) system for purification and analysis

Protocol:

  • In a shielded microcentrifuge tube on ice, combine 10 µL of 10x reaction buffer, 10-20 units of Casein Kinase II, 10 µL of 10 mM 8-Br-ADP, and 50 µL of [γ-³²P]ATP (e.g., 500 µCi).

  • Bring the final volume to 100 µL with nuclease-free water.

  • Incubate the reaction at 30°C for 60-90 minutes.

  • Monitor the reaction progress by spotting 1 µL of the reaction mixture onto a TLC plate and developing with an appropriate solvent system.

  • Once the reaction is complete, purify the [γ-³²P]8-Br-ATP, typically using HPLC or preparative TLC.

  • Determine the concentration and specific activity of the purified product via UV spectroscopy and liquid scintillation counting.

Core Protocol: Affinity Labeling of a Target Protein

This protocol provides a general framework for labeling a purified protein or a protein within a complex cell lysate. Optimization of concentrations, incubation time, and temperature is critical for each specific target.

Prep Prepare Protein Sample (Purified or Lysate) Incubate Incubate with [γ-³²P]8-Br-ATP Prep->Incubate Control Competition Control (Add excess unlabeled ATP) Prep->Control Quench Quench Reaction (e.g., add SDS-PAGE buffer) Incubate->Quench Control->Incubate Pre-incubate before adding radiolabel Separate Separate by SDS-PAGE Quench->Separate Detect Detect Radiolabel (Autoradiography or Phosphorimaging) Separate->Detect Analyze Analyze Results Detect->Analyze

Caption: General workflow for an affinity radiolabeling experiment.

Step-by-Step Methodology:

  • Protein Preparation:

    • Prepare your target protein in a suitable, non-nucleophilic buffer (e.g., HEPES, MOPS). Avoid buffers containing primary amines like Tris, as they can react with the label.

    • The final protein concentration should be empirically determined, but a starting point of 1-10 µM is common.

  • Reaction Setup (Total Volume: 50 µL):

    • Test Reaction: In a 1.5 mL tube on ice, combine the protein solution, reaction buffer, and water.

    • Competition Control: In a separate tube, prepare the same mixture but also add a 100- to 1000-fold molar excess of non-radioactive ("cold") ATP. Incubate for 15 minutes on ice. This is a critical control to demonstrate labeling specificity. A true affinity label will show significantly reduced incorporation in the presence of the natural ligand.[10]

    • No-Enzyme Control: Prepare a reaction without the target protein to assess background labeling or reagent stability.

  • Initiation and Incubation:

    • Initiate the reaction by adding [γ-³²P]8-Br-ATP to a final concentration of 10-100 µM (ensure the specific activity is high enough for detection).

    • Incubate the reactions at a suitable temperature (e.g., 25-37°C) for a predetermined time (e.g., 30-60 minutes). A time-course experiment is recommended during optimization.

  • Quenching the Reaction:

    • Stop the reaction by adding 2x SDS-PAGE loading buffer containing a reducing agent like β-mercaptoethanol or DTT.

    • Boil the samples for 5 minutes to denature the proteins.

  • Detection and Analysis:

    • Separate the protein samples using SDS-PAGE.

    • Dry the gel and expose it to X-ray film (autoradiography) or a phosphor screen.[8][11]

    • A specific band corresponding to the molecular weight of the target protein should appear in the test lane. This band should be absent or significantly diminished in the competition control and no-enzyme control lanes.

Quantitative Data & Optimization Parameters

Successful affinity labeling depends on careful optimization. The following table provides typical starting ranges for key experimental variables.

ParameterRecommended RangeRationale & Considerations
Protein Concentration 1 - 20 µMHigher concentrations increase the reaction rate but may also increase non-specific binding.
[γ-³²P]8-Br-ATP Conc. 10 - 250 µMShould be around the Kd or Km of the target protein for ATP. Higher concentrations can lead to non-specific labeling.
Unlabeled ATP (Control) 100x - 1000x molar excessA high excess is required to effectively compete with the radiolabeled probe and demonstrate the specificity of the interaction.[10]
pH 7.0 - 8.5The rate of nucleophilic attack is pH-dependent. A slightly alkaline pH can enhance the reactivity of cysteine and lysine residues.
Temperature 25 - 37 °CHigher temperatures can increase reaction rates but may also compromise protein stability.
Incubation Time 5 min - 2 hoursMust be optimized. A time-course experiment is crucial to find the optimal balance between specific labeling and rising background.[12]

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
No labeling observed 1. Inactive protein.2. No accessible nucleophile in the binding site.3. [γ-³²P]8-Br-ATP degradation.1. Confirm protein activity with a functional assay.2. Consider mutagenesis if the binding site structure is known; the protein may not be suitable for this method.3. Check the purity and age of the radiolabel; synthesize fresh if necessary.
High background/smear 1. Reaction time is too long.2. Probe concentration is too high.3. Protein aggregation.4. Non-specific binding to abundant proteins.1. Perform a time-course experiment to find the optimal incubation time.2. Titrate the concentration of [γ-³²P]8-Br-ATP.3. Add non-ionic detergents (e.g., 0.1% Triton X-100) or glycerol to the buffer.4. Ensure adequate washing steps if using immobilized proteins.
Labeling not reduced in competition control 1. Labeling is non-specific.2. Insufficient concentration of unlabeled ATP.1. The labeling is likely not occurring at the ATP-binding site. Re-evaluate the system.2. Increase the molar excess of the competitor ATP to >1000-fold.

Conclusion

Radiolabeling with [γ-³²P]8-Br-ATP is a robust and direct method for identifying and characterizing ATP-binding proteins. By forming a covalent bond within the active site, it provides a stable tag for downstream analysis that is not achievable with reversible inhibitors or substrates. The success of these experiments hinges on rigorous optimization and the inclusion of proper controls, particularly competition with unlabeled ATP, to validate the specificity of the interaction. When executed correctly, this technique offers invaluable insights into protein function, enzyme mechanisms, and drug-target engagement.

References

  • Kim, D., & Keranen, L. M. (2011). Chain Termination and Inhibition of Mammalian Poly(A) Polymerase by modified ATP analogues. Nucleic acids research, 39(10), 4396–4406. Available from: [Link]

  • Casey, J. L., Keep, P. A., Chester, K. A., Robson, L., Hawkins, R. E., & Begent, R. H. (1996). Radioactive labeling of recombinant antibody fragments by phosphorylation using human casein kinase II and [gamma-32P]-ATP. Nature biotechnology, 14(4), 485–490. Available from: [Link]

  • Creative BioMart. Protocol of the Detection of ³²P Radioactive Markers. Available from: [Link]

  • Han, C., & Wu, D. (1999). 8-(4-Bromo-2,3-dioxobutylthio)guanosine 5'-triphosphate: a new affinity label for purine nucleotide sites in proteins. Analytical biochemistry, 271(1), 39–46. Available from: [Link]

  • Gaber, B. P., Yager, P., & Peticolas, W. L. (2006). A high-throughput radiometric kinase assay. Nature protocols, 1(1), 243–247. Available from: [Link]

  • Rdcthera. 32P-Radiolabeling Service. Available from: [Link]

  • McManus Lab. Metabolic Labeling Using 32P. Available from: [Link]

  • Pomerantz, A. H., Rudolph, S. A., Haley, B. E., & Greengard, P. (1975). Photoaffinity labeling of a protein kinase from bovine brain with 8-azidoadenosine 3',5'-monophosphate. Biochemistry, 14(18), 3858–3862. Available from: [Link]

  • LaConte, L. E. W., & Meharena, H. S. (2017). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. Methods in molecular biology (Clifton, N.J.), 1647, 175–184. Available from: [Link]

  • van der Hoorn, R. A., & Kaiser, M. (2012). Profiling Protein Kinases and Other ATP Binding Proteins in Arabidopsis Using Acyl-ATP Probes. Molecular & cellular proteomics : MCP, 11(6), M111.014840. Available from: [Link]

  • Smith, E., & Collins, I. (2015). Photoaffinity labeling in target- and binding-site identification. Future medicinal chemistry, 7(2), 159–183. Available from: [Link]

  • Knight, K. L., & McEntee, K. (1985). Covalent modification of the recA protein from Escherichia coli with the photoaffinity label 8-azidoadenosine 5'-triphosphate. The Journal of biological chemistry, 260(2), 1017–1023. Available from: [Link]

  • Contract Pharma. (2017). Radiolabeling is Still Hot. Available from: [Link]

  • Lee, Y. M., & Preiss, J. (1986). Covalent modification of Escherichia coli ADPglucose synthetase with 8-azido substrate analogs. The Journal of biological chemistry, 261(3), 1058–1064. Available from: [Link]

  • Ramachandran, R., & Colman, R. F. (1980). Adenosine 5'-(2-bromoethyl)-phosphate. A new affinity label for adenine nucleotide sites in proteins. The Journal of biological chemistry, 255(18), 8859–8864. Available from: [Link]

  • Google Patents. (2001). Method for the synthesis of radiolabeled compounds.
  • LaConte, L. E. W., & Meharena, H. S. (2017). Probing Protein Kinase-ATP Interactions Using a Fluorescent ATP Analog. ResearchGate. Available from: [Link]

  • Articoli, A., & d'Avignon, D. A. (2022). Methods for Radiolabelling Nanoparticles: SPECT Use (Part 1). International journal of molecular sciences, 23(20), 12658. Available from: [Link]

  • Chuan, H., & Wang, J. H. (1988). Synthesis of a reactive ATP analog and its preliminary application as an affinity labeling reagent. The Journal of biological chemistry, 263(30), 15327–15333. Available from: [Link]

  • Promega Connections. (2018). When your his-tagged constructs don't bind—troubleshooting your protein purification woes. Available from: [Link]

  • Lee, Y. M., & Preiss, J. (1986). Covalent modification of the inhibitor-binding site(s) of Escherichia coli ADP-glucose synthetase. Isolation and structural characterization of 8-azido-AMP-incorporated peptides. The Journal of biological chemistry, 261(33), 15402–15409. Available from: [Link]

  • Kornev, A. P., & Taylor, S. S. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. Journal of visualized experiments : JoVE, (123), 55631. Available from: [Link]

  • Alsford, S., & Baker, N. (2017). Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues. PLoS neglected tropical diseases, 11(3), e0005423. Available from: [Link]

  • Bubis, J., & Taylor, S. S. (1985). Covalent modification of both cAMP binding sites in cAMP-dependent protein kinase I by 8-azidoadenosine 3',5'-monophosphate. Biochemistry, 24(9), 2163–2170. Available from: [Link]

  • AK LECTURES. (2015, March 30). Phosphorylation (Covalent Modification) [Video]. YouTube. Available from: [Link]

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Technical Notes & Optimization

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Reference Data & Comparative Studies

Comparative

Comparative Guide to ATP Analogs: Structural Probes, Kinetic Tools, and Substrate Labeling

Strategic Selection: Matching Analog to Application Selecting the correct ATP analog is not merely about substituting a reagent; it is about defining the precise mechanistic question you intend to answer. ATP analogs are...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Selection: Matching Analog to Application

Selecting the correct ATP analog is not merely about substituting a reagent; it is about defining the precise mechanistic question you intend to answer. ATP analogs are chemically modified to perturb specific steps in the enzymatic cycle—binding, hydrolysis, or phosphate transfer.[1]

The following decision matrix outlines the causal logic for analog selection based on experimental intent:

ATP_Analog_Selection Start Experimental Goal Structure Structural Biology (Crystallography/Cryo-EM) Start->Structure Kinetics Binding Kinetics & Mechanism Start->Kinetics Mapping Substrate ID & Binding Site Mapping Start->Mapping Lock Trap Pre-Hydrolysis State Structure->Lock Prevent Turnover Visual Real-time Monitoring Kinetics->Visual Signal Change on Binding Tag Covalent Tagging Mapping->Tag Crosslinking or Transfer AMPPNP AMP-PNP / AMP-PCP (Non-hydrolyzable) Lock->AMPPNP MANT MANT-ATP / TNP-ATP (Fluorescent) Visual->MANT Azido 8-Azido-ATP (Photoaffinity) Tag->Azido Map Pocket Thio ATP-gamma-S (Thiophosphorylation) Tag->Thio Label Substrate

Figure 1: Decision matrix for selecting ATP analogs based on the specific mechanistic step being interrogated.

Non-Hydrolyzable Analogs: Trapping the Enzyme

Non-hydrolyzable analogs are essential for capturing enzymes in the ATP-bound "ground state" without proceeding to the transition state or product release.[2]

Mechanism of Action

These analogs modify the triphosphate chain to prevent the nucleophilic attack required for hydrolysis.

  • AMP-PNP: Replaces the

    
    -
    
    
    
    bridging oxygen with a nitrogen (imido group).[1][2] This geometry closely mimics ATP, but the P-N bond is resistant to cleavage by most kinases and ATPases.[1]
  • ATP

    
    S:  Replaces a non-bridging oxygen on the 
    
    
    
    -phosphate with sulfur.[1][3] Crucial Distinction: It is often a slow substrate rather than a strictly non-hydrolyzable inhibitor.[1] It allows for "thiophosphorylation" of substrates, creating esters resistant to phosphatases.[1]
Comparative Performance Data
FeatureAMP-PNPAMP-PCPATP

S
Modification

-

Imido (N)

-

Methylene (C)

-Thio (S)
Hydrolysis Resistance High (True Inhibitor)High (True Inhibitor)Moderate (Slow Substrate)
Bond Angle Mimicry Good (P-N-P

P-O-P)
Poor (P-C-P

P-O-P)
Excellent
Primary Use Crystallography, ATPase InhibitionCrystallography (if P-N fails)Substrate Labeling, Kinase Assays
Key Limitation Can be hydrolyzed by some specific ATPasesDistorted geometry may affect bindingSlowly hydrolyzed; not a permanent trap

Expert Insight: For structural studies, always start with AMP-PNP . Use AMP-PCP only if the specific enzyme chemistry degrades the P-N bond. For identifying kinase substrates, ATP


S  is superior because it transfers a "tag" (thiophosphate) to the protein.[1]

Fluorescent Analogs: Real-Time Kinetic Probes

Fluorescent analogs attach a fluorophore (MANT, TNP) to the ribose ring, minimizing interference with the phosphate chain involved in catalysis. These are critical for determining dissociation constants (


) and measuring binding kinetics (stopped-flow).
MANT-ATP vs. TNP-ATP[4][5][6][7][8]
  • MANT-ATP (N-methylanthraniloyl-ATP): Small fluorophore.[4] Fluorescence increases significantly (2-10x) and blue-shifts when transferred from an aqueous environment to a hydrophobic enzyme pocket (FRET donor/acceptor).

  • TNP-ATP (Trinitrophenyl-ATP): Operates in the visible range. Often exhibits higher affinity for ATP-binding sites than ATP itself, making it a potent competitive probe.

Experimental Protocol: Determining with MANT-ATP

This protocol utilizes the environmental sensitivity of MANT-ATP to measure equilibrium binding affinity.

Reagents:

  • Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM MgCl

    
     (Mg
    
    
    
    is critical for ATP binding).
  • MANT-ATP Stock: 100

    
    M in buffer.[5]
    
  • Protein Stock: Purified Kinase/ATPase (approx. 10-50

    
    M).
    

Workflow:

  • Baseline Setup: In a quartz cuvette, add 1

    
    M MANT-ATP (final concentration) to the buffer.
    
  • Excitation/Emission: Set Fluorometer to Ex: 355 nm, Em: 448 nm. Record stable baseline (

    
    ).
    
  • Titration: Sequentially add small aliquots of Protein Stock. Mix gently and allow equilibrium (1-2 min).

  • Data Recording: Record fluorescence intensity (

    
    ) after each addition. Correct for volume dilution.
    
  • Analysis: Plot

    
     vs. [Protein]. Fit to a quadratic binding equation (not simple Michaelis-Menten if [Receptor] 
    
    
    
    
    
    ) to extract
    
    
    .

Self-Validating Check: Perform a "chase" experiment at the end. Add 1 mM unlabeled ATP. If the signal returns to baseline (


), the binding was specific. If fluorescence remains high, the MANT probe is binding non-specifically to hydrophobic patches outside the active site.

Photoaffinity & Labeling: Mapping the Pocket

When the binding site is unknown or transient, covalent crosslinking provides definitive proof of interaction.

8-Azido-ATP

This analog contains an azide group on the purine ring.[6] Upon UV irradiation (~254-300 nm), it forms a highly reactive nitrene intermediate that covalently inserts into nearby amino acid residues (C-H or N-H insertion).

Visualization of Crosslinking Workflow

Crosslinking_Workflow Step1 Equilibration (Enzyme + 8-Azido-ATP) Step2 UV Activation (254nm, 1-5 min) Step1->Step2 Bind Step3 Covalent Bond Formation Step2->Step3 Nitrene Generation Step4 Analysis (SDS-PAGE / Mass Spec) Step3->Step4 Denature & Detect

Figure 2: Workflow for photoaffinity labeling. The UV step converts the reversible binding complex into an irreversible covalent conjugate.

Protocol: Thiophosphorylation with ATP S

Used to "tag" kinase substrates.[1] The transferred thiophosphate is resistant to endogenous phosphatases and can be alkylated for detection.

  • Reaction Mix: Incubate Kinase + Substrate + 1 mM ATP

    
    S in kinase buffer.
    
  • Incubation: 30 min at 30°C.

  • Alkylation: Add p-nitrobenzyl mesylate (PNBM) to alkylate the thiophosphate.

  • Detection: Perform Western Blot using an anti-thiophosphate ester antibody. Only substrates utilized by the kinase will be detected.

References

  • Comparison of Non-Hydrolyzable Analogs (AMP-PNP vs

    
    S) 
    BenchChem. (2025). "A Comparative Guide to Non-Hydrolyzable ATP Analogs."[1][2]
    
    
  • Fluorescence Properties of MANT vs TNP Jena Bioscience. "Intrinsically Fluorescent Adenosines: Properties and Applications."

  • Kinase-Catalyzed Labeling with ATP Analogs Bioorganic & Medicinal Chemistry Letters (2024). "Kinase-catalyzed crosslinking: A comparison of ATP-crosslinker analogs."[7]

  • 
    S as a Substrate for eIF4A 
    Peck, M.L. & Herschlag, D. (2003). "Adenosine 5′-O-(3-thio)triphosphate (ATPγS) is a substrate for the nucleotide hydrolysis... of eIF4A."[8] PMC.
    
    
  • Photoaffinity Labeling with 8-Azido-ATP Potter, R.L. & Haley, B.E. (1983). "Photoaffinity Labeling of Protein Kinases." Methods in Enzymology.

Sources

Safety & Regulatory Compliance

Safety

8-Bromoadenosine 5'-triphosphate (8-Br-ATP) Tetrasodium: Proper Disposal Procedures

Executive Summary & Core Directive Do not dispose of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) tetrasodium down the drain. Although this compound is a water-soluble tetrasodium salt, it is a halogenated organic compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Do not dispose of 8-Bromoadenosine 5'-triphosphate (8-Br-ATP) tetrasodium down the drain.

Although this compound is a water-soluble tetrasodium salt, it is a halogenated organic compound and a potent biologically active P2 purinergic receptor agonist . Disposal into sanitary sewers violates the "Clean Water Act" principles in many jurisdictions due to potential aquatic toxicity and resistance to standard biodegradation.

Immediate Disposal Classification:

  • RCRA Status (USA): Non-listed, but treat as Hazardous Chemical Waste due to halogen content and bioactivity.

  • Waste Stream: Halogenated Organic Solid (if dry) or Aqueous Chemical Waste (if dissolved).

  • Critical Hazard: Causes serious eye damage (H318) and is harmful if inhaled (H332).[1]

Hazard Characterization (The "Why")

As a Senior Application Scientist, it is critical to understand why we segregate this specific chemical. It is not merely "salt waste."

PropertyScientific Context for Disposal
Halogenated (Bromine) The C-8 position bromine atom strengthens the purine ring's stability.[2] Upon thermal decomposition (e.g., uncontrolled fire), it releases Hydrogen Bromide (HBr) gas, which is corrosive. Do not autoclave pure stocks, as this may release toxic vapors if seals fail.
Bioactivity (P2 Agonist) 8-Br-ATP is designed to resist hydrolysis by phosphodiesterases (PDEs).[2] If released into the environment, it persists longer than natural ATP, potentially disrupting signaling pathways in aquatic organisms.
Tetrasodium Salt Highly water-soluble.[2][1] This increases mobility in soil and water systems, making containment of spills critical to preventing groundwater contamination.

Key Safety Data (GHS):

  • Signal Word: DANGER

  • H318: Causes serious eye damage.[1][3]

  • H302+H332: Harmful if swallowed or inhaled.[1]

  • Incompatibilities: Strong oxidizing agents.[4][5]

Disposal Decision Matrix (Workflow)

The following logic gate ensures compliance with standard EHS protocols for nucleotide analogs.

DisposalWorkflow Start Waste Generation Source StateCheck Physical State? Start->StateCheck Solid Solid / Powder (Expired or Spilled) StateCheck->Solid Dry LiquidHigh High Conc. Stock (>1 mM) StateCheck->LiquidHigh Stock Soln LiquidTrace Trace / Cell Media (<100 µM) StateCheck->LiquidTrace Dilute Media ActionSolid Collect in HDPE Wide-Mouth Jar Label: 'Solid Chemical Waste' (Halogenated Organics) Solid->ActionSolid ActionLiquid Collect in Carboy Label: 'Aqueous Chemical Waste' (Contains: 8-Br-ATP) LiquidHigh->ActionLiquid LiquidTrace->ActionLiquid If Pure Chemical ActionMedia Deactivate (Bleach 10%) then Sanitary Sewer (CHECK LOCAL PERMITS) LiquidTrace->ActionMedia If Bio-Contaminated Final EHS / Hazardous Waste Pickup (Incineration Recommended) ActionSolid->Final ActionLiquid->Final ActionMedia->Final Alt: Bio-waste

Figure 1: Decision tree for segregating 8-Br-ATP waste based on concentration and physical state.

Detailed Operational Protocols
Protocol A: Disposal of Solid Waste (Pure Powder)

Use this for expired vials or spill cleanup residues.

  • PPE Required: Nitrile gloves (double gloving recommended), safety goggles (ANSI Z87.1), and N95 dust mask or lab coat.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Transfer:

    • If the vial is empty (RCRA "empty"), the cap must be removed and the vial triple-rinsed. The rinsate must be collected as Liquid Waste (see Protocol B).

    • If the vial contains material, place the entire vial into the HDPE waste jar. Do not empty the powder out to avoid generating dust (H332 hazard).

  • Labeling:

    • Tag: "Hazardous Waste - Solid."

    • Constituents: "8-Bromoadenosine 5'-triphosphate tetrasodium."[2][6]

    • Hazard Checkbox: Toxic, Irritant.

Protocol B: Disposal of Liquid Stocks (Aqueous Solutions)

Use this for unused stock solutions or dissolved precipitates.

  • Segregation: Do NOT mix with:

    • Strong acids (risk of hydrolysis and gas evolution).

    • Halogenated solvents (e.g., Chloroform/DCM) unless the 8-Br-ATP is already dissolved in them.[2] Keep aqueous streams separate to reduce disposal costs.

  • Collection: Pour into the lab's "Aqueous Chemical Waste" carboy.

  • pH Check: Ensure the waste carboy pH remains between 5 and 9. 8-Br-ATP tetrasodium is alkaline; adding it to a highly acidic waste stream can cause rapid heating.[2]

  • Labeling: Clearly list "Halogenated Nucleotide" on the waste tag.

Protocol C: Emergency Spill Response

For spills >100 mg.

  • Evacuate & Ventilate: If a fine dust cloud is formed, leave the immediate area for 15 minutes to allow settling.

  • Dry Spill:

    • Cover with a damp paper towel to prevent dust dispersion.

    • Sweep up carefully using a scoop or stiff paper.

    • Place waste in a sealed bag/container (Protocol A).

  • Wet Spill:

    • Absorb with inert material (vermiculite or spill pads).

    • Do not use bleach immediately on the concentrated chemical, as it may react with the bromine moiety. Use soap and water for final surface cleaning.[7]

Scientific Rationale for Incineration

While the user prepares the waste, the final destruction method performed by the waste management vendor is crucial for environmental stewardship.

  • Preferred Method: High-Temperature Incineration with flue gas scrubbing.

    • Mechanism:[1][8][9][10][11] Thermal oxidation breaks the purine ring. The scrubber captures the resulting Hydrogen Bromide (HBr) and Nitrogen Oxides (NOx).

  • Avoid: Landfilling. The high water solubility of the tetrasodium salt (approx. 50 mg/mL) creates a high risk of leaching into groundwater if the containment fails.

References
  • Fisher Scientific. (2021). Safety Data Sheet: 8-Bromoadenosine. Retrieved from

  • MedChemExpress. (2024).[12] 8-Bromoadenosine 5'-triphosphate tetrasodium Datasheet. Retrieved from

  • US Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from

  • Sigma-Aldrich. (2025). Safety Data Sheet: 8-Bromoadenosine 3',5'-cyclic monophosphate (Analog Reference). Retrieved from

  • National Institutes of Health (NIH). (2025).[8] Safe Disposal of Infectious Laboratory Waste (Bioactivity Considerations). Retrieved from

Sources

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